Zirconium propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
25710-96-7 |
|---|---|
Molecular Formula |
C3H6O2Zr |
Molecular Weight |
165.30 g/mol |
IUPAC Name |
propanoic acid;zirconium |
InChI |
InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
UADUAXMDVVGCGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[Zr+4] |
Canonical SMILES |
CCC(=O)O.[Zr] |
Other CAS No. |
84057-80-7 25710-96-7 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
84057-80-7 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Zirconium Propionate from Zirconium Basic Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of zirconium propionate from zirconium basic carbonate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical processes.
Introduction
This compound is an organometallic compound with diverse applications, including as a crosslinking agent, adhesion promoter in inks and coatings, and as a precursor for the synthesis of zirconium-based materials.[1][2][3][4][5][6][7][8] Its synthesis from zirconium basic carbonate offers a direct and efficient route, utilizing a readily available and water-insoluble zirconium source.[9][10] This guide will focus on the chemical transformation of zirconium basic carbonate upon reaction with propionic acid.
Reaction Overview and Mechanism
The synthesis of this compound from zirconium basic carbonate is fundamentally an acid-base reaction followed by condensation. The propionic acid reacts with the basic zirconium carbonate, leading to the displacement of carbonate and hydroxide groups by propionate ligands. The reaction is driven to completion by the evolution of carbon dioxide gas and the removal of water.
The proposed reaction mechanism can be visualized as a multi-step process:
-
Protonation and Carbonate Displacement: Propionic acid protonates the carbonate and hydroxide groups of the zirconium basic carbonate. This initial acid-base reaction leads to the formation of an unstable carbonic acid intermediate which subsequently decomposes into carbon dioxide and water.
-
Coordination of Propionate: The propionate anion coordinates to the zirconium center, forming a this compound species.
-
Condensation and Polymerization: The resulting zirconium hydroxy propionate species can undergo condensation reactions, forming oxo- and hydroxy-bridged polymeric structures, which are characteristic of many zirconium carboxylates.
Experimental Protocol
The following experimental protocol is adapted from established procedures for the synthesis of zirconium carboxylates from zirconium basic carbonate.[1]
Materials:
-
Zirconium Basic Carbonate (ZrOCO₃·nH₂O)
-
Propionic Acid (CH₃CH₂COOH)
-
Inert, high-boiling point solvent (e.g., dearomatized hydrocarbon solvent like Exxsol D40)
Equipment:
-
Reactor vessel equipped with a mechanical stirrer, condenser, Dean-Stark apparatus, thermocouple, and heating mantle.
Procedure:
-
Charging the Reactor: The reactor vessel is charged with zirconium basic carbonate and the inert organic solvent.
-
Addition of Propionic Acid: The stoichiometric amount of propionic acid is added to the stirred suspension. The molar ratio of propionic acid to zirconium should be carefully controlled to achieve the desired degree of substitution.
-
Heating and Water Removal: The reaction mixture is heated to a temperature sufficient to facilitate the reaction and allow for the azeotropic removal of water using the Dean-Stark apparatus. A typical temperature range for this type of reaction is 40°C to 98°C.[9] The reaction progress can be monitored by the evolution of carbon dioxide and the collection of water in the Dean-Stark trap.
-
Reaction Completion and Filtration: The reaction is considered complete when the evolution of carbon dioxide ceases and no more water is collected. The hot solution is then filtered to remove any unreacted starting material or insoluble impurities.
-
Product Isolation: The solvent can be removed under reduced pressure to yield the this compound product. Depending on the desired purity, further purification steps such as recrystallization from a suitable solvent may be necessary.
Quantitative Data
Table 1: Reactant Stoichiometry (Example)
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Zirconium Basic Carbonate (approx. 40% ZrO₂) | ~195 (anhydrous basis) | 1.0 | 195 |
| Propionic Acid | 74.08 | 4.0 | 296.32 |
| Solvent (Exxsol D40) | N/A | N/A | As required |
Note: The exact molecular weight of zirconium basic carbonate can vary depending on the degree of hydration.
Table 2: Typical Reaction Conditions
| Parameter | Value | Reference |
| Temperature | 40 - 98 °C | [9] |
| Reaction Time | 2 - 6 hours | [1] |
| Pressure | Atmospheric | [1] |
Characterization of this compound
The resulting this compound can be characterized by a variety of analytical techniques to confirm its identity and purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate stretches and the absence of carbonate bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the compound. This compound typically starts to decompose around 160°C.[9]
-
X-ray Diffraction (XRD): To assess the crystallinity of the product.
-
Elemental Analysis: To determine the zirconium content and confirm the empirical formula.
Visualizations
Diagram 1: Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
- 1. WO1996010007A1 - Basic zirconium carboxylates - Google Patents [patents.google.com]
- 2. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]
- 3. EP1786755A1 - Process for the synthesis of zirconium carboxylates - Google Patents [patents.google.com]
- 4. WO2006027075A1 - Process for the synthesis of zirconium carboxylates - Google Patents [patents.google.com]
- 5. High-Concentration Self-Assembly of Zirconium- and Hafnium-Based Metal-Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Zirconium Chemicals - Dixon Chew [dixonchew.co.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Treibacher Industrie AG [treibacher.com]
- 9. This compound | 25710-96-7 | Benchchem [benchchem.com]
- 10. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
Thermal Decomposition of Zirconium Propionate to Zirconium Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zirconium propionate as a precursor for the synthesis of zirconium oxide (ZrO₂). This document details the synthesis of the precursor, its thermal degradation behavior, and the characteristics of the resulting zirconia, offering valuable insights for applications in catalysis, advanced ceramics, and nanomaterials for drug delivery systems.
Synthesis of this compound Precursors
The synthesis of the this compound precursor is a critical first step that influences the purity and properties of the final zirconium oxide product. Several methods have been reported, primarily involving the reaction of a zirconium source with propionic acid.
Experimental Protocol: Synthesis from Zirconium (IV) n-Propoxide (Sol-Gel Method)
This method utilizes the controlled hydrolysis and condensation of a zirconium alkoxide in the presence of propionic acid.
Materials:
-
Zirconium (IV) n-propoxide (Zr(OPr)₄)
-
n-Propanol
-
Propionic acid
-
Deionized water
Procedure:
-
A solution of zirconium (IV) n-propoxide is prepared in n-propanol under an inert atmosphere (e.g., nitrogen or argon).
-
Propionic acid is added to the solution. The molar ratio of propionic acid to the zirconium precursor can be varied to control the subsequent hydrolysis and condensation reactions.
-
A mixture of deionized water and n-propanol is added dropwise to the zirconium-containing solution under vigorous stirring.
-
The resulting sol is aged for a specified period (typically several hours to days) to allow for gelation.
-
The gel is then dried under vacuum or at a low temperature (e.g., 60-80 °C) to remove the solvent, yielding the this compound precursor.
Experimental Protocol: Synthesis from Zirconium Acetylacetonate
This route involves the reaction of zirconium acetylacetonate with propionic acid.[1]
Materials:
-
Zirconium (IV) acetylacetonate (Zr(acac)₄)
-
Propionic acid
Procedure:
-
Zirconium (IV) acetylacetonate is dissolved in an excess of propionic acid.[1]
-
The mixture is refluxed for several hours (e.g., 4-6 hours).
-
Upon cooling, the zirconium oxo-hydroxypropionate complex precipitates from the solution.[1]
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
Experimental Protocol: Synthesis from Zirconium Oxychloride
A common and cost-effective method involves the reaction of zirconium oxychloride with propionic acid.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Propionic acid
-
Ammonium hydroxide or sodium hydroxide solution
Procedure:
-
Zirconium oxychloride octahydrate is dissolved in deionized water.
-
A solution of propionic acid is added to the zirconium oxychloride solution.
-
A precipitating agent, such as ammonium hydroxide or sodium hydroxide solution, is slowly added to the mixture with stirring to precipitate zirconium hydroxide.
-
The precipitate is then aged, filtered, and washed thoroughly with deionized water to remove chloride ions.
-
The resulting zirconium hydroxide is then reacted with an excess of propionic acid, followed by drying to obtain this compound.
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the synthesis of this compound precursor.
Thermal Decomposition of this compound
The thermal decomposition of this compound is a critical step in the formation of zirconium oxide. Thermogravimetric analysis (TGA) is a key technique used to study this process.
Thermal Decomposition Profile
The thermal decomposition of zirconyl propionate typically begins at approximately 160-200°C.[2][3] The main weight loss occurs in a single stage up to around 450°C, corresponding to the loss of the organic propionate ligands.[2] The final residual mass is approximately 35%, which aligns with the theoretical percentage of zirconium dioxide (ZrO₂) in the initial zirconyl propionate complex, indicating the formation of zirconia as the final product.[2]
Table 1: Thermal Decomposition Data for Zirconyl Carboxylates [2]
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |
| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |
| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The decomposition can be carried out under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air or oxygen). The atmosphere significantly influences the decomposition pathway and byproducts.
-
Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
Decomposition Mechanism and Evolved Gas Analysis
The thermal decomposition of this compound proceeds through the cleavage of the propionate groups from the zirconium center, followed by their combustion or volatilization.[2] Evolved Gas Analysis (EGA), often coupled with TGA (TGA-MS or TGA-FTIR), is instrumental in identifying the gaseous byproducts and elucidating the decomposition mechanism.
In an inert atmosphere, the primary decomposition products are expected to be carbon dioxide, carbon monoxide, and various hydrocarbons resulting from the fragmentation of the propionate ligand. In an oxidizing atmosphere, the organic portion is completely combusted to carbon dioxide and water.
Proposed Thermal Decomposition Pathway
Caption: Proposed pathway for the thermal decomposition of this compound to zirconium oxide.
Characterization of Zirconium Oxide
The properties of the resulting zirconium oxide are highly dependent on the decomposition conditions, particularly the calcination temperature and atmosphere.
Crystalline Phase and Crystallite Size
The crystalline phase of the synthesized zirconia is a critical parameter that dictates its properties. At lower calcination temperatures, the metastable tetragonal phase (t-ZrO₂) is often predominantly formed.[2] As the calcination temperature increases, a phase transformation to the more stable monoclinic phase (m-ZrO₂) occurs.[2] The crystallite size of the zirconia nanoparticles also increases with increasing calcination temperature.
Table 2: Physicochemical Properties of Zirconia from this compound Precursor
| Calcination Temperature (°C) | Predominant Crystalline Phase | Average Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 400 | Tetragonal | 10 - 15 | ~60 |
| 600 | Tetragonal/Monoclinic | 15 - 25 | Not Specified |
| 800 | Monoclinic | > 25 | Not Specified |
Note: The values presented are approximate and can vary depending on the specific synthesis and decomposition conditions.
Comparative Analysis with Other Precursors
The choice of precursor significantly impacts the properties of the final zirconium oxide. Zirconia derived from this compound is often compared to that produced from other common precursors like zirconium alkoxides (e.g., zirconium n-propoxide) and inorganic salts (e.g., zirconium oxychloride).
Table 3: Comparative Properties of Zirconia from Different Precursors
| Precursor | Typical Crystallization Temperature (°C) | Predominant Phase at Low Temperature | Particle Size Control |
| This compound | 400 - 500 | Tetragonal | Good |
| Zirconium n-Propoxide | 400 - 500 | Tetragonal | Excellent |
| Zirconium Oxychloride | 400 - 600 | Monoclinic/Tetragonal | Fair |
Generally, organic precursors like propionates and alkoxides allow for lower crystallization temperatures and better control over particle size and phase purity compared to inorganic precursors.
Logical Relationship of Precursor to Final Product
Caption: Factors influencing the final properties of zirconium oxide.
Conclusion
The thermal decomposition of this compound is a versatile and effective method for producing high-purity zirconium oxide with controlled properties. By carefully selecting the synthesis route for the precursor and controlling the thermal decomposition parameters, researchers can tailor the crystalline phase, particle size, and surface area of the resulting zirconia to meet the specific demands of various advanced applications. This guide provides the fundamental knowledge and experimental frameworks necessary for the successful synthesis and characterization of zirconium oxide from a this compound precursor.
References
An In-depth Technical Guide to the Solubility of Zirconium Propionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of zirconium propionate's solubility in various organic solvents. This compound, a white, free-flowing powder with a slight odor of propionic acid, is utilized in a range of industrial applications, including as an adhesion promoter in solvent-based inks and as a crosslinking agent for polymers.[1][2][3][4] Its efficacy in these applications is intrinsically linked to its solubility and behavior in organic media. This document consolidates available quantitative and qualitative solubility data, outlines a standardized experimental protocol for solubility determination, and presents visual representations of the experimental workflow and factors influencing solubility.
Quantitative Solubility Data
The solubility of this compound has been characterized in a limited number of organic solvents. The available data indicates a high solubility in specific polar aprotic and protic solvents, while it is notably insoluble in water.[1][2][3][4][5][6][7][8][9] A summary of the reported solubility values is presented in the table below. It is important to note that the temperatures at which these solubilities were determined are not consistently specified in the available literature.
| Organic Solvent | Chemical Formula | Solubility ( g/100 mL of solvent) | Temperature (°C) |
| Ethyl Acetate | C₄H₈O₂ | > 150[1][2][4][9][10] | Not Specified |
| Ethanol | C₂H₅OH | > 150[1][2][4][9][10] | Not Specified |
| Isopropanol | C₃H₈O | > 65[1][2][4][9][10] | Not Specified |
| Water | H₂O | Insoluble[1][2][3][4][5][6][7][8][9] | Not Specified |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized and widely accepted methodology can be employed. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound powder
-
High-purity organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or crucible
-
Drying oven
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The container is then placed in a temperature-controlled shaker or incubator set to the desired temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This duration can vary depending on the solvent and the physical properties of the solute and may require preliminary experiments to determine the optimal time.
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful decantation of the supernatant.
-
Filtration: The supernatant is then filtered through a chemically resistant syringe filter to remove any remaining suspended solid particles. This step is critical to ensure that only the dissolved solute is quantified.
-
Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, which starts around 160°C).[2][10]
-
Calculation: After complete evaporation of the solvent, the evaporating dish containing the dried this compound residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the dish. The solubility is then calculated and typically expressed in grams per 100 mL of solvent ( g/100 mL).
Visualizing Methodologies and Influencing Factors
To further clarify the experimental process and the theoretical underpinnings of solubility, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the experimental determination of this compound solubility.
Caption: Key physicochemical factors that govern the solubility of a solute in a solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 25710-96-7 | Benchchem [benchchem.com]
- 7. This compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 8. Zirconium_propionate [chemeurope.com]
- 9. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 10. Zirconyl propionate CAS#: 84057-80-7 [m.chemicalbook.com]
An In-depth Technical Guide on the Role of Zirconium Propionate in Sol-Gel Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sol-Gel Chemistry and Zirconium-Based Materials
The sol-gel process is a versatile and widely adopted method for synthesizing inorganic and hybrid materials from chemical precursors.[1][2][3] It involves the transition of a colloidal suspension (sol) into a continuous, solid network (gel), offering precise control over the final product's composition, microstructure, and properties at low temperatures.[1][3][4] Zirconium oxide (ZrO₂), or zirconia, is a highly sought-after material due to its exceptional biocompatibility, high thermal stability, mechanical strength, and chemical resistance.[4][5] These characteristics make it an ideal candidate for a range of biomedical and pharmaceutical applications, including drug delivery systems, bio-imaging, and components for dental and orthopedic implants.[4]
Zirconium propionate (Zr(OOCCH₂CH₃)₄) serves as a critical precursor and modifier in the sol-gel synthesis of zirconia-based materials.[4][6] Its unique chemical behavior allows for the tailored fabrication of nanoparticles, coatings, and other nanostructures with controlled properties. This guide provides a comprehensive overview of the multifaceted role of this compound in sol-gel chemistry, detailing its function, impact on material properties, and experimental protocols relevant to research and development.
Core Roles of this compound in the Sol-Gel Process
This compound plays several key roles in sol-gel synthesis, primarily acting as a zirconia precursor and as a stabilizing or chelating agent to control reaction kinetics.
This compound as a Zirconia Precursor
The most fundamental role of this compound is to serve as the source of zirconium for the formation of the zirconia network.[6] The sol-gel process, in this context, involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: this compound reacts with water, leading to the substitution of its propionate ligands (-OOCCH₂CH₃) with hydroxyl groups (-OH).[4] This reaction is the initial step that activates the precursor for subsequent network formation.
-
Condensation: The newly formed hydroxylated zirconium species react with each other or with remaining propionate groups to form Zr-O-Zr bridges.[4] This polymerization process extends into a three-dimensional network, resulting in the formation of the gel.[4]
Control of Reaction Kinetics: The Role of Chelation
A significant challenge in zirconia sol-gel synthesis is the high reactivity of zirconium alkoxide precursors, which often leads to rapid, uncontrolled hydrolysis and condensation, resulting in particle precipitation rather than a homogenous gel.[3] this compound, or the in-situ use of propionic or other carboxylic acids like acetic acid with zirconium alkoxides, helps to mitigate this issue.[3][7]
The propionate ligands act as chelating agents. They can be replaced by hydroxyl groups during hydrolysis, but this exchange is typically slower and more controlled than with simpler alkoxide groups. This moderation of the hydrolysis rate is crucial for achieving a uniform gel network. In hybrid systems, such as those combining silicon and zirconium precursors, chelating agents like methacrylic or acetic acid are often used with zirconium(IV) n-propoxide to reduce its reactivity and ensure controlled formation of Si-O-Zr bonds, which is critical for creating durable, corrosion-resistant coatings.[7][8][9]
The stability of the precursor solution itself is a critical factor for reproducible sol-gel synthesis. Studies have shown that modified zirconium propoxide precursors can exhibit time-instability in solution, which directly impacts the particle size and morphology of the final material.[10] Therefore, using stable, well-characterized precursors is essential for high-tech applications.[10]
Quantitative Impact of Synthesis Parameters
The properties of the final zirconia material are highly dependent on the synthesis conditions when using this compound. Key parameters include the molar ratio of water to precursor, pH (catalyst type), and calcination temperature.
| Parameter | Effect on Material Properties | Reference |
| Water-to-Precursor Molar Ratio (r) | A higher water molar ratio (r ≥ 4) can lead to more complete hydrolysis.[3] This drastically reduces gelation time; for instance, increasing 'r' can decrease gel time from 120 hours to just 5 hours.[3] Lower water ratios (r < 4) result in partial hydrolysis and can facilitate the sintering process, leading to structures with very low porosity.[3] | [3] |
| pH (Catalyst) | An acidic catalyst (e.g., nitric acid, pH 3-4) typically promotes a slower gelation process, resulting in a transparent gel over 2-4 hours.[4] A basic catalyst (e.g., ammonium hydroxide, pH 9-10) leads to immediate precipitation of white particles.[4] The pH also influences the polymerization of zirconium and the final structure of the product.[3] | [4] |
| Zirconium Concentration | In hybrid silicate-zirconium coatings, the concentration of the zirconium precursor significantly influences the competition between the formation of siloxane (Si-O-Si) and zirconate (Si-O-Zr) bonds.[9][11] This competition directly alters the coating's morphology, density, and anticorrosion performance.[9][11] | [9][11][12] |
| Calcination Temperature | The temperature of the final heat treatment determines the crystallinity and phase of the zirconia nanoparticles. Calcination between 400°C and 800°C is typically used to remove residual organics and induce crystallization.[4] Higher temperatures generally lead to larger crystallite sizes. For example, in the synthesis of zirconium carbide from zirconium propoxide, initial ZrC buds form around 1320°C, with more complete conversion at 1420°C.[13] | [4][13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in sol-gel synthesis.
Protocol 1: Acid-Catalyzed Synthesis of Zirconia Nanoparticles
This protocol is adapted from established methods for zirconium precursors to produce a monolithic gel.[4]
Materials:
-
Zirconyl propionate (Zr(OOCCH₂CH₃)₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Preparation of the Sol: In a 250 mL beaker, dissolve 0.1 mol of zirconyl propionate in 100 mL of anhydrous ethanol. Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.[4]
-
Preparation of Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and ethanol at a 1:4 volume ratio. Add a few drops of nitric acid to this mixture to adjust the pH to approximately 3-4.[4]
-
Hydrolysis: Add the acidic water-ethanol solution dropwise to the this compound solution under continuous, vigorous stirring. The molar ratio of water to zirconyl propionate should be maintained at 4:1.[4]
-
Gelation and Aging: Continue stirring the solution. A transparent sol will form, which will gradually increase in viscosity and transform into a gel over 2-4 hours.[4] Cover the beaker and allow the gel to age at room temperature for 24-48 hours to strengthen the network.[4]
-
Drying and Calcination: Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent, forming a xerogel. Calcine the resulting powder in a furnace at a temperature between 400°C and 800°C for 2-4 hours to obtain crystalline zirconia nanoparticles.[4]
Protocol 2: Base-Catalyzed Synthesis of Zirconia Nanoparticles
This protocol is adapted for the rapid synthesis of zirconia particles via precipitation.[4]
Materials:
-
Zirconyl propionate (Zr(OOCCH₂CH₃)₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Deionized water
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Preparation of the Sol: Follow step 1 from the acid-catalyzed protocol.
-
Preparation of Hydrolysis Solution: Prepare a solution of deionized water and ethanol (1:4 v/v). Add ammonium hydroxide to adjust the pH to approximately 9-10.[4]
-
Hydrolysis and Condensation: Add the basic water-ethanol solution dropwise to the zirconyl propionate solution under vigorous stirring. A white precipitate will form immediately.[4]
-
Washing and Separation: Continue stirring the suspension for 1-2 hours. Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).[4] Wash the precipitate several times with ethanol to remove unreacted species.
-
Drying and Calcination: Dry the washed precipitate in an oven at 100-120°C and then calcine at 400-800°C as described in the acid-catalyzed protocol.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the processes involved.
General Sol-Gel Workflow
This diagram illustrates the typical steps in synthesizing zirconia materials using a this compound precursor.
Caption: A typical workflow for sol-gel synthesis of zirconia nanoparticles.
Chemical Mechanism of Hydrolysis and Condensation
This diagram shows the core chemical transformations at the molecular level.
Caption: Key chemical reactions in the sol-gel process.
Conclusion
This compound is a highly effective and versatile compound in the field of sol-gel chemistry. Its primary function as a zirconium source is enhanced by its ability to moderate the notoriously fast hydrolysis and condensation rates of zirconium precursors, enabling greater control over the final material's structure and properties. By carefully tuning experimental parameters such as pH, water content, and thermal treatment, researchers can precisely engineer zirconia-based nanoparticles, coatings, and hybrid materials. This level of control is paramount for developing advanced materials for specialized applications in drug development, corrosion protection, and beyond, making this compound an invaluable tool for materials scientists and chemists.
References
- 1. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Zirconium Oxide (ZrO2) Sol-Gel Development for the Micro-Structuring of Various Substrates (Nature and Shape) by Optical and Nano-Imprint Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Degradation of Sol-Gel Acrylic Coatings Based on Si and Zr Investigated Using Electrochemical Impedance, Infrared and X-Ray Photoelectron Spectroscopies [frontiersin.org]
- 9. "The Role of the Hydrolysis and Zirconium Concentration on the Structur" by Maikki Cullen, Mary O’Sullivan et al. [arrow.tudublin.ie]
- 10. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Synthesis and characterization of ZrC nanoparticles produced by sol-gel method - Journal of Iranian Ceramic Society [jicers.ir]
Zirconium Propionate as a Precursor for Metal-Organic Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zirconium-based metal-organic frameworks (Zr-MOFs) have garnered significant attention for their exceptional stability and potential in various applications, including drug delivery. The synthesis of these materials often relies on the careful selection of a zirconium precursor and a modulating agent to control crystallinity, defect density, and particle morphology. While zirconium chloride and alkoxides are common precursors, the role of zirconium propionate, or more broadly, the use of propionate in the synthesis of Zr-MOFs, presents a nuanced approach to tuning MOF properties. This technical guide provides an in-depth exploration of the function of propionate in the formation of Zr-MOFs, focusing on its role as a modulator and its influence on the structure of the secondary building units (SBUs). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the rational design and synthesis of advanced Zr-MOF materials.
The Role of Propionate in Zr-MOF Synthesis
Direct synthesis of Zr-MOFs using a pure, isolated this compound salt as the primary precursor is not widely documented in peer-reviewed literature. Instead, the influence of propionate is most significantly observed when propionic acid is introduced as a modulator during the solvothermal synthesis of Zr-MOFs. Carboxylic acids, such as propionic acid, play a crucial role in the kinetics of MOF formation by competing with the organic linker for coordination to the zirconium clusters. This competition slows down the nucleation and growth processes, leading to more crystalline materials with fewer defects.
The general mechanism of modulated synthesis can be visualized as an equilibrium between the zirconium precursor, the organic linker, and the propionate modulator. The propionate temporarily caps the zirconium clusters, preventing rapid and uncontrolled framework extension. This allows for the correction of defects and the formation of a more ordered crystalline structure.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of the archetypal Zr-MOF, UiO-66, and illustrate how propionic acid can be incorporated as a modulator.
Solvothermal Synthesis of UiO-66 with Propionic Acid Modulation
Objective: To synthesize crystalline UiO-66 using zirconium(IV) chloride as the precursor and propionic acid as a modulator.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Propionic acid
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL screw-capped glass vial, dissolve 233 mg (1.0 mmol) of ZrCl₄ and 166 mg (1.0 mmol) of terephthalic acid in 60 mL of DMF.
-
Add a specific molar equivalent of propionic acid to the solution. The amount of modulator can be varied to study its effect on the final product (e.g., 10, 50, 100 equivalents with respect to ZrCl₄).
-
Sonicate the mixture for 20 minutes to ensure complete dissolution of all solids.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should be visible.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF three times to remove any unreacted starting materials.
-
Subsequently, wash the product with methanol three times to exchange the DMF within the pores.
-
Activate the material by heating under vacuum at 150 °C for 12 hours to remove the methanol and any residual water.
-
The resulting white powder is the activated UiO-66.
Characterization Workflow
A typical workflow for the characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.
Whitepaper: Zirconium Propionate as a Versatile Precursor for Novel Catalytic Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zirconium (IV) propionate is an organometallic compound recognized for its utility as a soluble and thermally decomposable precursor for advanced catalytic materials. While directly employed in polymerization and as an adhesion promoter, its most significant novel applications lie in its role as a starting material for highly active solid-state catalysts. This guide details the synthesis and application of catalytic systems derived from zirconium propionate, with a focus on sulfated zirconia and functionalized zirconium phosphates. We present quantitative performance data for key reactions such as esterification, provide detailed experimental protocols, and illustrate the underlying catalytic mechanisms and workflows. This document serves as a technical resource for leveraging this compound in the development of next-generation catalysts for organic synthesis.
Introduction to this compound in Catalysis
Zirconium (IV) propionate, Zr(OOCCH₂CH₃)₄, is a coordination compound valued for its solubility in organic solvents like ethanol and ethyl acetate and its defined thermal decomposition pathway.[1][2] These properties make it an excellent precursor for the synthesis of zirconium-based materials, including zirconia (ZrO₂) and zirconium phosphates (ZrP).[1][3] The primary catalytic relevance of zirconium compounds stems from the Lewis acidic nature of the Zr(IV) center, which can activate organic substrates.[1] While this compound itself has applications in polymerization and coatings, its emerging role is as a molecular building block for sophisticated, heterogeneous catalysts that offer high activity, stability, and reusability.[1][4][5] This guide focuses on these novel downstream applications, particularly in acid-catalyzed reactions critical to the pharmaceutical and fine chemical industries.
Key Catalytic Applications Derived from Zirconium Precursors
The conversion of this compound or related precursors into structured solid acids unlocks significant catalytic potential. Two prominent examples are sulfated zirconia (SZ) and functionalized zirconium phosphate nanosheets.
-
Sulfated Zirconia (SZ): Formed by treating a zirconium hydroxide precursor with a sulfate source, SZ is a solid superacid.[1][6] The strong Brønsted and Lewis acid sites created on the zirconia surface make it a highly effective catalyst for reactions like esterification and isomerization.[6][7]
-
Zirconium Phosphate (ZrP) Nanosheets: this compound can serve as a precursor to synthesize α-zirconium phosphate.[1] When exfoliated into single-layer nanosheets and functionalized with sulfonic acid groups (SO₃H@ZrP), these materials act as powerful solid acid catalysts with high surface area and accessible active sites, proving effective in biodiesel production.[8]
Data Presentation: Catalyst Performance
The performance of these zirconium-based catalysts is summarized below. The data highlights their efficiency in liquid-phase esterification reactions under relatively mild conditions.
Table 1: Performance of Sulfated Zirconia in the Esterification of Propanoic Acid with Methanol
| Catalyst (Sulfate Loading) | Reaction Temperature (°C) | Catalyst Mass (mg) | Propanoic Acid Conversion (%) | Selectivity to Methyl Propanoate (%) | Reference |
|---|---|---|---|---|---|
| Parent ZrO₂ | 60 | 100 | < 5 | > 98 | [6] |
| 1.7 wt% SZ | 60 | 100 | ~90 | > 98 | [6] |
| 2.1 wt% SZ | 60 | 100 | ~80 | > 98 |[6] |
Table 2: Comparative Performance in Esterification of Oleic Acid for Biodiesel Production
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | Key Feature | Reference |
|---|---|---|---|---|---|
| SO₃H@ZrP Nanosheets | 70 | 8 | 89 | High recyclability, superior to commercial solid acids | [8] |
| Amberlyst® 15 | 70 | 8 | ~75 | Commercial benchmark solid acid catalyst | [8] |
| H₂SO₄ (liquid) | 70 | 8 | ~95 | Homogeneous catalyst, difficult to recycle |[8] |
Experimental Protocols
Reproducibility in catalysis requires detailed methodologies. The following protocols are based on established research for the synthesis and application of zirconium-based catalysts.
Synthesis of Sulfated Zirconia (SZ) from a Zirconium Precursor
This protocol describes a representative method for preparing a highly active SZ catalyst.
-
Precursor Preparation: Zirconium hydroxide (Zr(OH)₄) is used as the starting material. This can be prepared by the hydrolysis of a zirconium salt like zirconyl chloride.
-
Sulfate Impregnation: A desired amount of ammonium sulfate ((NH₄)₂SO₄) is dissolved in deionized water. The Zr(OH)₄ powder is added to this solution to form a slurry.
-
Drying: The slurry is stirred at 80°C until the water has completely evaporated, resulting in a dry powder.
-
Calcination: The dried powder is placed in a furnace and calcined in static air at 650°C for 3 hours. This step decomposes the sulfate precursor and anchors sulfate groups to the zirconia surface.
-
Characterization: The final sulfated zirconia catalyst is characterized to determine sulfate loading, crystallinity, and surface acidity.
Catalytic Esterification of Propanoic Acid
This protocol details the use of the prepared SZ catalyst in a batch reaction.
-
Reactor Setup: A 25 mL glass boiling tube is charged with propanoic acid (5 mmol), methanol (6.07 mL, providing a 30:1 molar ratio), and a magnetic stir bar.[6]
-
Internal Standard: Dihexyl ether (0.5 mmol) is added as an internal standard for chromatographic analysis.[6]
-
Catalyst Addition: 100 mg of the previously synthesized SZ catalyst is added to the mixture.[6]
-
Reaction Conditions: The reaction vessel is placed in a carousel reaction station and heated to 60°C under atmospheric pressure with constant stirring.[6]
-
Monitoring and Analysis: Aliquots are periodically withdrawn from the reaction mixture and analyzed by gas chromatography (GC) to determine the conversion of propanoic acid and the selectivity towards methyl propanoate.[6]
-
Catalyst Recovery: Post-reaction, the catalyst can be recovered by filtration, washed with methanol, and dried for reuse.[6]
Mandatory Visualization: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental and theoretical aspects of zirconium-based catalysis.
Caption: Synthesis and application workflow for a sulfated zirconia catalyst.
Caption: Mechanism of esterification catalyzed by a Zr(IV) Lewis acid site.
Conclusion and Future Outlook
This compound is a strategically important compound, serving as a high-purity, soluble precursor for some of the most promising heterogeneous catalysts in modern organic synthesis. The development of materials like sulfated zirconia and functionalized zirconium phosphates demonstrates a clear pathway from a simple organometallic precursor to robust, reusable, and highly active solid acids. Future research will likely focus on creating more complex, nanostructured catalysts from this compound, such as metal-organic frameworks (MOFs) and core-shell composites, to further enhance catalytic efficiency and selectivity in the synthesis of pharmaceuticals and other high-value chemicals.[1][9]
References
- 1. This compound | 25710-96-7 | Benchchem [benchchem.com]
- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. This compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 5. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid Acid Catalyst Based on Single-Layer α-Zirconium Phosphate Nanosheets for Biodiesel Production via Esterification [mdpi.com]
- 9. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Zirconium Propionate Sol-Gel Synthesis of Zirconia Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) nanoparticles are of significant interest in various biomedical and pharmaceutical applications, including drug delivery, bio-imaging, and as reinforcing agents in dental and orthopedic implants, owing to their excellent biocompatibility, high mechanical strength, and chemical stability. The sol-gel method offers a versatile and cost-effective approach for synthesizing zirconia nanoparticles with controlled size, morphology, and crystallinity at relatively low temperatures. This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconium propionate as a precursor via the sol-gel method. While zirconium alkoxides are more commonly used, this compound presents an alternative precursor. This protocol is based on the general principles of sol-gel chemistry adapted for a carboxylate precursor.
Experimental Protocol: Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol outlines the steps for the synthesis of zirconia nanoparticles using this compound. The procedure involves the hydrolysis and condensation of the precursor in an alcoholic solvent, followed by aging, drying, and calcination to obtain the final crystalline zirconia nanoparticles.
Materials:
-
Zirconium (IV) propionate (Zr(OOCCH₂CH₃)₄)
-
Ethanol (C₂H₅OH), anhydrous
-
Deionized water (H₂O)
-
Nitric acid (HNO₃) or Ammonia solution (NH₄OH) (optional, for pH adjustment)
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Solution Preparation:
-
In a clean, dry beaker, dissolve a specific amount of zirconium (IV) propionate in anhydrous ethanol to achieve a desired concentration (e.g., 0.1 M to 0.5 M).
-
Stir the mixture on a magnetic stirrer until the this compound is completely dissolved. The solution should be clear.
-
-
Hydrolysis:
-
In a separate beaker, prepare a solution of deionized water in ethanol. The molar ratio of water to the zirconium precursor is a critical parameter that influences the nanoparticle size and should be systematically varied (e.g., ranging from 1:1 to 4:1).
-
Slowly add the water-ethanol solution dropwise to the stirred this compound solution at room temperature. A gradual change in the solution's viscosity may be observed, indicating the onset of hydrolysis and condensation reactions, leading to the formation of a sol.
-
(Optional) To control the rate of hydrolysis and condensation, the pH of the water-ethanol solution can be adjusted by adding a small amount of nitric acid (acidic catalysis) or ammonia solution (basic catalysis) before its addition to the precursor solution.
-
-
Gelation and Aging:
-
Continue stirring the solution for a period of 1 to 24 hours to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a stable gel. The gelation time will depend on the reaction conditions, particularly the water-to-precursor ratio and pH.
-
Once the gel has formed, cover the beaker and allow it to age at room temperature for 24 to 72 hours. The aging process strengthens the gel network through further condensation reactions.
-
-
Drying:
-
Carefully transfer the aged gel to a drying oven.
-
Dry the gel at a temperature of 60-100°C for 12 to 24 hours to remove the solvent and residual organic species. The resulting material will be a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Place the powder in a ceramic crucible and transfer it to a tube furnace for calcination.
-
Heat the powder to a specific temperature (e.g., 400°C to 800°C) at a controlled heating rate (e.g., 5°C/min) and hold it at that temperature for 2 to 4 hours. The calcination step removes any remaining organic residues and induces the crystallization of zirconia nanoparticles. The final crystal phase (tetragonal or monoclinic) and crystallite size are highly dependent on the calcination temperature.[1][2]
-
After calcination, allow the furnace to cool down to room temperature naturally. The resulting white powder consists of zirconia nanoparticles.
-
Data Presentation
The following table summarizes representative quantitative data for zirconia nanoparticles synthesized via the sol-gel method using various zirconium precursors. The properties of the nanoparticles are highly dependent on the synthesis parameters.
| Precursor | Molar Ratio (Water:Precursor) | Catalyst | Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Phase | Surface Area (m²/g) |
| Zirconium n-propoxide | 4 | Nitric Acid | 500 | ~10 | Tetragonal | 153[3] |
| Zirconium n-propoxide | 4 | Nitric Acid | 600 | ~15 | Tetragonal | 153[3] |
| Zirconium n-propoxide | 4 | Nitric Acid | 800 | ~25 | Monoclinic + Tetragonal | <100[3] |
| Zirconium Acetate | - | Acidic | - | - | - | up to 805[4][5] |
| Zirconium Oxychloride | - | - | 600 | 34.48 | - | 173.97[6][7] |
| Zirconium Oxychloride | - | - | 700 | - | - | 125.18[6][7] |
| Zirconium Oxychloride | - | - | 800 | - | - | 102.14[6][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the sol-gel synthesis of zirconia nanoparticles.
Sol-Gel Reaction Pathway
Caption: Simplified reaction pathway for the sol-gel synthesis of zirconia.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Optimization of zirconia nanopowder precipitation process using Taguchi experimental design methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining | E3S Web of Conferences [e3s-conferences.org]
Application Notes and Protocols for Preparing Stable Zirconium Propionate Precursor Solutions for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based thin films are of significant interest across various scientific and industrial fields, including as protective coatings, dielectric layers in microelectronics, and biocompatible surfaces for medical implants. The sol-gel method, utilizing precursor solutions, is a versatile and cost-effective technique for fabricating high-quality zirconia (ZrO₂) thin films. The stability of the precursor solution is paramount to achieving reproducible and uniform film properties. This document provides detailed protocols for the preparation of stable zirconium propionate precursor solutions and their subsequent deposition as thin films via spin coating.
Zirconium alkoxides, such as zirconium n-propoxide, are common precursors but are highly susceptible to uncontrolled hydrolysis and condensation, leading to solution instability and precipitation. To mitigate this, chelating agents like acetylacetone (acac) are often employed to modify the precursor, reducing its reactivity and enhancing the shelf-life of the solution.[1][2][3] These application notes will detail a reliable method for the preparation of a stabilized zirconium precursor solution and the subsequent fabrication of zirconia thin films.
Data Presentation
The following tables summarize key quantitative data influencing the precursor solution stability and the final thin film properties.
Table 1: Influence of Solute Concentration on Zirconia Thin Film Properties
| Solute Concentration (mol/dm³) | Average Particle Size (nm) | Optical Band Gap (eV) |
| 0.1 | - | 3.6 |
| 0.2 | - | 3.7 |
| 0.3 | 61 | 3.8 |
| 0.4 | - | 3.8 |
Data extracted from a study on spin-coated zirconia thin films.[4]
Table 2: Effect of Spin Coating Parameters on Thin Film Thickness
| Solution Concentration (%) | Spin Speed (rpm) | Film Thickness (nm) |
| 10 | 1500 | 183.06 |
| 15 | 1500 | 186.28 |
| 20 | 1500 | 196.83 |
| 10 | 2400 | 74.73 |
| 15 | 2400 | 85.60 |
| 20 | 2400 | 89.88 |
Data from a study on spin-coated thin films, demonstrating the inverse relationship between spin speed and thickness, and the direct relationship between concentration and thickness.[5]
Table 3: Effect of Annealing Temperature on Zirconia Thin Film Properties
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Refractive Index (at 632 nm) |
| As-deposited | Amorphous | 5.74 | 2.16 |
| 300 | Amorphous | - | - |
| 400 | - | - | - |
| 450 | 21 | 4.037 | - |
| 500 | - | 5.51 | - |
| 550 | 25 | 3.929 | - |
| 700 | - | - | 2.18 |
| 800 | - | - | 2.14 |
| 900 | - | - | 2.13 |
Consolidated data from studies on the annealing of zirconia thin films.[1][3][6]
Experimental Protocols
Preparation of Stabilized Zirconium Propoxide Precursor Solution
This protocol describes the preparation of a zirconia (ZrO₂) sol-gel precursor solution using zirconium n-propoxide, stabilized with acetylacetone.
Materials:
-
Zirconium (IV) n-propoxide (Zr(OPr)₄), 70 wt.% in n-propanol
-
Ethanol (absolute)
-
Acetylacetone (acac)
-
Deionized water
-
Nitric acid (optional, as catalyst)
Equipment:
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Syringes or pipettes for precise liquid handling
-
Inert atmosphere glovebox or Schlenk line (recommended for handling zirconium n-propoxide)
Procedure:
-
Precursor Dilution: In an inert atmosphere, dilute the zirconium n-propoxide solution with absolute ethanol to achieve the desired final zirconium concentration (e.g., 0.1 to 0.5 M). Stir the solution for 15-30 minutes to ensure homogeneity.
-
Stabilization: While stirring, add acetylacetone (acac) dropwise to the zirconium precursor solution. A common molar ratio of Zr:acac is 1:1.[3] The solution may change color upon addition of the chelating agent. Continue stirring for at least 1 hour at room temperature to allow for complete complexation.
-
Hydrolysis: Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the zirconium precursor is a critical parameter that influences the gelation time and film properties. A typical starting point is a water-to-zirconium molar ratio of 1:1 to 4:1. If an acid catalyst is used, a small amount of nitric acid can be added to the water/ethanol mixture.
-
Sol Formation: Slowly add the water/ethanol solution dropwise to the stabilized zirconium precursor solution under vigorous stirring. The rate of addition should be slow to prevent localized, rapid hydrolysis and precipitation.
-
Aging: After the complete addition of the water solution, allow the resulting sol to age for a period of 2 to 24 hours at room temperature with continuous stirring. This aging step allows for the controlled growth of oxo-polymeric species. The final solution should be clear and stable for an extended period when stored in a sealed container.
Zirconia Thin Film Deposition by Spin Coating
This protocol outlines the deposition of zirconia thin films from the prepared precursor solution onto a substrate.
Materials:
-
Stabilized this compound precursor solution
-
Substrates (e.g., silicon wafers, glass slides)
-
Appropriate cleaning solvents for the substrate (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Spin coater
-
Hotplate
-
Tube furnace or rapid thermal annealing system
-
Nitrogen or clean, dry air source
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be performed to remove any residual organic contaminants and enhance surface wettability.
-
Spin Coating: a. Place the cleaned substrate onto the chuck of the spin coater. b. Dispense a small amount of the precursor solution onto the center of the substrate. The volume will depend on the substrate size and solution viscosity. c. The spin coating process is typically a two-step process: i. Spreading Step: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution across the substrate. ii. Thinning Step: A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. Higher spin speeds result in thinner films.[5]
-
Drying: After spin coating, transfer the substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent and promote initial gelation of the film.
-
Multi-layer Deposition (Optional): For thicker films, the spin coating and drying steps can be repeated multiple times.
-
Annealing: Place the dried films into a tube furnace or rapid thermal annealing system. a. Ramp up the temperature to the desired final annealing temperature (e.g., 400-900 °C) at a controlled rate (e.g., 5-10 °C/min). b. Hold at the final temperature for a specified duration (e.g., 1-2 hours) to promote the densification and crystallization of the zirconia film. c. Allow the films to cool down slowly to room temperature to prevent cracking due to thermal shock.
Visualizations
Caption: Experimental workflow for zirconia thin film preparation.
Caption: Stabilization of zirconium n-propoxide with acetylacetone.
Caption: Hydrolysis and condensation reactions in the sol-gel process.
References
- 1. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
Application Notes: Zirconium Propionate as a Catalyst for Polyester Synthesis
APN-PET-ZrP-001
Introduction
The synthesis of polyesters, such as Polyethylene Terephthalate (PET), is a cornerstone of the polymer industry. This process traditionally relies on catalysts containing heavy metals like antimony or tin. While effective, environmental and health concerns have driven research towards safer and more efficient alternatives. Zirconium-based catalysts have emerged as a promising class of compounds due to their low toxicity, high activity, and reduced environmental impact.[1]
Zirconium Propionate, a stable, white powder soluble in several organic solvents like ethanol and ethyl acetate, offers potential as a Lewis acid catalyst for both the initial esterification and subsequent polycondensation stages of polyester synthesis.[2][3] Its solubility in common reaction media facilitates its homogeneous distribution, a key factor for efficient catalysis. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of PET.
Catalyst Properties
This compound [Zr(CH₃CH₂COO)₄] is an organometallic compound that can function as a Lewis acid, a critical characteristic for catalyzing esterification reactions. The central zirconium atom can coordinate with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[4][5]
Physical and Chemical Properties:
-
Appearance: White, free-flowing powder[2]
-
Solubility: Soluble in ethanol, ethyl acetate, and isopropanol; insoluble in water.[2][6]
-
Thermal Stability: Decomposes starting at approximately 160°C.[2]
Proposed Catalytic Mechanism
The synthesis of polyester from a dicarboxylic acid and a diol is a two-stage process: direct esterification followed by polycondensation.[7] this compound is proposed to catalyze both stages through a Lewis acidic mechanism.
-
Esterification: The zirconium center coordinates to the carbonyl oxygen of the terephthalic acid, activating the carbonyl group. This facilitates the attack by the hydroxyl group of ethylene glycol, leading to the formation of a monomer (BHET) and water.
-
Polycondensation: Similarly, the zirconium catalyst activates the carbonyl group of the ester in the growing oligomer chain, making it susceptible to attack by the terminal hydroxyl group of another oligomer. This step eliminates ethylene glycol and extends the polymer chain.
Diagrams and Visualizations
Catalytic Cycle for Esterification
Caption: Proposed Lewis acid catalytic cycle for the esterification stage.
Experimental Workflow for PET Synthesis
Caption: General two-stage workflow for polyester (PET) synthesis.
Logical Relationships in Catalysis
Caption: Key parameter relationships in catalyzed polyester synthesis.
Experimental Protocols
Note: The following is a representative protocol for lab-scale synthesis. Specific conditions, particularly catalyst loading and reaction times, should be optimized for the desired polymer properties.
Materials and Equipment
-
Reactants: Purified Terephthalic Acid (PTA), Ethylene Glycol (EG)
-
Catalyst: this compound
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser for water and EG removal.
-
Heating mantle with temperature controller.
-
Vacuum pump capable of reaching <1 mmHg.
-
Analytical equipment for polymer characterization (e.g., viscometer, DSC).
-
Protocol: Synthesis of PET (Direct Esterification Process)
-
Reactor Charging:
-
Charge the reactor with Purified Terephthalic Acid (PTA) and Ethylene Glycol (EG). A typical molar ratio of EG to PTA is between 1.2 and 1.5.[7]
-
Add this compound catalyst. The loading is based on the weight of the final polymer and should be optimized. A starting range of 20-100 ppm of Zirconium is recommended.[8]
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
-
Stage 1: Esterification:
-
Begin stirring and heat the mixture to a temperature range of 240-260°C.[7]
-
The reaction will generate water as a byproduct, which will be continuously removed through the distillation column.
-
Monitor the reaction by collecting the water distillate. The esterification stage is typically considered complete when ~95% of the theoretical amount of water has been collected. This stage can take 2-4 hours.
-
-
Stage 2: Polycondensation:
-
Once esterification is complete, gradually increase the temperature to 270-290°C.[7]
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
During this stage, excess ethylene glycol is removed, and the polymer chains build in length (polycondensation). The viscosity of the melt will increase significantly.
-
The reaction is monitored by the torque on the mechanical stirrer. The process is stopped when the desired melt viscosity (correlating to molecular weight) is achieved. This stage can take an additional 2-3 hours.
-
-
Product Recovery:
-
Release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for analysis.
-
Data Presentation
The effectiveness of the this compound catalyst can be evaluated by varying its concentration and measuring the impact on reaction time and the final polymer's intrinsic viscosity (IV). The IV is a measure of the polymer's molecular weight and is a critical quality parameter.[9][10]
Table 1: Example Data on the Effect of this compound Concentration on PET Synthesis
| Experiment ID | Catalyst Loading (ppm Zr) | Polycondensation Time (min) | Final Intrinsic Viscosity (dL/g) |
| PET-ZrP-01 | 25 | 180 | 0.55 |
| PET-ZrP-02 | 50 | 150 | 0.64 |
| PET-ZrP-03 | 75 | 135 | 0.66 |
| PET-ZrP-04 | 100 | 120 | 0.65 |
Note: Data are illustrative and represent expected trends. Higher catalyst loading generally decreases reaction time, but an optimal level exists beyond which benefits diminish or side reactions may occur.
Table 2: Typical Intrinsic Viscosity (IV) Ranges for PET Applications
| PET Grade | Typical Intrinsic Viscosity (dL/g) |
| Fiber Grade | 0.40 – 0.70 |
| Film Grade | 0.70 – 1.00 |
| Bottle Grade (Water & CSD) | 0.78 – 0.85 |
Source: Data compiled from industry standards.[9][11]
Conclusion
This compound presents a viable, environmentally friendlier alternative to traditional antimony-based catalysts for polyester synthesis. Its Lewis acidic nature allows it to effectively catalyze both the esterification and polycondensation steps. The provided protocols and data serve as a starting point for researchers and developers to explore its application. Optimization of catalyst concentration, temperature, and reaction time will be crucial to achieve the desired polymer properties for specific applications, such as fibers, films, or bottle-grade resins.
References
- 1. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Silver formation [archive.nptel.ac.in]
- 8. WO2002042537A2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]
- 9. Intrinsic Viscosity of PET: The Quality Control Parameter [wkaiglobal.com]
- 10. blog.icpg.co [blog.icpg.co]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Surface Modification of Polymeric Materials Using Zirconium Propionate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of zirconium propionate in the surface modification of polymeric materials. This compound is an organometallic compound primarily utilized as an adhesion promoter and crosslinking agent, particularly in solvent-based inks and coatings for non-polar polymer substrates.[1][2][3] Its application enhances surface properties, improving adhesion, heat resistance, and scrub resistance.[2][4] These protocols and notes are intended to guide researchers in the effective application and characterization of this compound for surface modification in various research and development contexts, including potential, though not yet fully established, biomedical applications.
Introduction to this compound in Polymer Surface Modification
This compound, with the chemical formula C₁₂H₂₀O₈Zr, is a white, free-flowing powder soluble in organic solvents such as ethanol, isopropanol, and ethyl acetate, but insoluble in water.[2][5] Its primary function in polymer science is to act as a bridge between the polymer substrate and a coating or ink. This is achieved through a crosslinking mechanism where the zirconium center interacts with functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) present in both the ink's binder resins (e.g., nitrocellulose, polyamides) and on the polymer surface, which may be pre-treated (e.g., via corona discharge).[1][6] This creates a durable, three-dimensional network that enhances the cohesion of the coating and its adhesion to the substrate.[1]
Key Applications:
-
Adhesion Promotion: Significantly improves the adhesion of solvent-based inks (flexographic and gravure) to challenging substrates like polyethylene (PE), polypropylene (PP), and polyester.[2]
-
Crosslinking Agent: Acts as a crosslinker for polymers containing oxygenated functional groups, enhancing mechanical and thermal properties.[5]
-
Improved Resistance: Enhances the heat and scrub resistance of coatings and inks on polymeric films.[2]
Data Presentation: Performance of this compound
Quantitative data on the direct surface modification of polymers with solely this compound is limited in publicly available literature. The majority of data pertains to its use as an additive in ink formulations.
Table 1: Adhesion Performance of this compound in Nitrocellulose-Based Ink
| Adhesion Promoter (Concentration) | Substrate Compatibility | Adhesion Strength (Tape Test) |
| Zirconyl Propionate (2% w/w) | Polypropylene, Metals, Polyester | 95% Retention[1] |
Note: The tape test is a qualitative but common industry standard for assessing adhesion. For more quantitative analysis, techniques like peel adhesion testing (ASTM D3330) or tensile testing of lap joints (ASTM D1002) would be required.
Table 2: General Properties of this compound
| Property | Value |
| Appearance | White free-flowing powder[2] |
| Solubility | Soluble in ethanol, ethyl acetate, isopropanol (>150 g/100 ml in ethanol/ethyl acetate; >65 g/100 ml in isopropanol). Insoluble in water.[5] |
| Decomposition Temperature | Starts to decompose at approx. 160°C.[5] |
Experimental Protocols
The following protocols are synthesized from best practices in surface coating and information from patents describing the use of zirconium-based adhesion promoters.[7][8]
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for use as a primer or additive.
Materials:
-
Zirconium (IV) propionate powder
-
Anhydrous isopropanol or a 50:50 mixture of ethyl acetate and ethanol
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Weighing scale
Procedure:
-
Determine the desired concentration of the this compound solution (typically 1-5% by weight for primer applications).[6]
-
Weigh the required amount of this compound powder.
-
Measure the corresponding volume of the chosen solvent system (e.g., isopropanol).
-
In a well-ventilated fume hood, slowly add the this compound powder to the solvent while stirring with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. This may take several minutes. The resulting solution should be clear.
-
Store the solution in a sealed container to prevent solvent evaporation and hydrolysis from atmospheric moisture.
Protocol 2: Surface Modification of Polymeric Films (e.g., Polypropylene, Polyethylene)
This protocol details the application of a this compound solution to a polymer surface to promote adhesion.
Materials:
-
Polymer film/substrate (e.g., biaxially oriented polypropylene - BOPP)
-
This compound solution (from Protocol 1)
-
Optional: Corona treater
-
Lint-free wipes or pads[8]
-
Mayer rod or spin coater for uniform application
-
Oven for drying/curing
Procedure:
-
Surface Preparation:
-
Clean the polymer substrate surface with a suitable solvent (e.g., isopropanol) to remove any surface contaminants like dust or grease. Allow the solvent to fully evaporate.[8]
-
(Optional but Recommended) For non-polar polymers like PE and PP, pre-treat the surface using a corona discharge system to introduce polar functional groups. This significantly enhances the reactivity of the surface with the this compound.[6]
-
-
Application of this compound:
-
Wipe Application: For small-scale applications, saturate a lint-free pad with the this compound solution and wipe a thin, uniform film onto the prepared polymer surface. The goal is to wet the surface without leaving excess liquid.[8]
-
Mayer Rod/Spin Coating: For more uniform and reproducible coatings, apply the solution using a Mayer rod of appropriate wire size or a spin coater set to a suitable speed and time to achieve a thin, even layer.
-
-
Drying/Curing:
-
Allow the solvent to flash off at room temperature for a few minutes.
-
Place the coated substrate in an oven. The curing temperature and time will depend on the specific polymer and subsequent application. A typical starting point is 60-80°C for 1-5 minutes. The reaction involves the displacement of propionate ligands by functional groups on the polymer surface.[6]
-
-
Post-Treatment:
-
The surface is now ready for the application of an ink, coating, or for further experimental characterization. If a subsequent coating is not applied within 8 hours, it is recommended to re-clean and re-apply the adhesion promoter.[8]
-
Protocol 3: Characterization of Modified Surfaces
This protocol outlines methods to quantify the effects of the this compound treatment.
A. Contact Angle Measurement (Wettability)
-
Use a contact angle goniometer to measure the static contact angle of deionized water on both untreated and treated polymer surfaces.
-
A decrease in the water contact angle on the treated surface indicates an increase in surface hydrophilicity and surface energy, suggesting successful modification.
B. Adhesion Strength Testing
-
Apply a standard pressure-sensitive tape over the treated surface (and a control).
-
Rapidly pull the tape off at a 180° angle.
-
Quantify the amount of coating removed using image analysis or by comparing to a standard chart (as per ASTM D3359).
-
For more quantitative data, perform a peel test by applying a secondary film or coating and measuring the force required to peel it from the substrate at a constant speed (e.g., using a universal testing machine).
C. Surface Chemistry Analysis (XPS/FTIR)
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the polymer surface before and after treatment. A successful treatment will show the presence of Zirconium (Zr 3d peaks) on the surface.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This can be used to observe changes in the chemical bonding at the surface. Look for characteristic peaks of the carboxylate group from the propionate and potential shifts in the polymer's own functional group peaks, indicating interaction.
Biocompatibility and Drug Development Considerations
The audience for this document includes drug development professionals. It is crucial to note that while zirconium and zirconium oxides (zirconia) have a history of use in medical implants due to their biocompatibility, there is a significant lack of specific data on the cytotoxicity and biocompatibility of This compound as a surface coating for biomedical applications.
-
Toxicity of Zirconium: Some studies on zirconium nanoparticles have shown potential for dose-dependent cytotoxicity and genotoxicity, inducing oxidative stress in cells.[9]
-
Leaching: The stability of the this compound on the polymer surface and the potential for leaching of zirconium ions or propionic acid into a physiological environment would need to be rigorously studied.
-
Regulatory Considerations: Any material intended for use in a medical device or drug delivery system would require extensive biocompatibility testing according to ISO 10993 standards.
Recommendation: For any biomedical application, it is imperative to conduct thorough in-vitro cytotoxicity tests (e.g., MTT assay with relevant cell lines), hemocompatibility studies, and leaching studies on the this compound-modified polymer. The current data is insufficient to recommend its use in direct contact with biological systems without extensive further investigation.
Visualizations: Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 3. This compound | Treibacher Industrie AG [treibacher.com]
- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 5. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 6. specialchem.com [specialchem.com]
- 7. US8722811B2 - Adhesion promoting compound - Google Patents [patents.google.com]
- 8. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols: Zirconium-Based Crosslinking of Polyvinyl Alcohol (PVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl alcohol (PVA), a water-soluble synthetic polymer, is extensively utilized in biomedical and pharmaceutical applications due to its biocompatibility, low toxicity, and tunable physical properties. Crosslinking of PVA is a critical step to form stable hydrogels and films with enhanced mechanical strength, thermal stability, and controlled swelling behavior, which are essential for applications such as drug delivery, wound dressings, and tissue engineering. Chemical crosslinking involves the formation of covalent bonds between PVA chains, and a variety of crosslinking agents have been explored.
This document provides a detailed protocol for the crosslinking of polyvinyl alcohol using a zirconium-based crosslinker, specifically ammonium zirconium carbonate (AZC). Zirconium compounds are effective crosslinkers for polymers containing hydroxyl groups.[1][2] The reaction mechanism involves the interaction of the zirconium species with the hydroxyl groups on the PVA chains, leading to the formation of a three-dimensional network. This process is typically initiated by the evaporation of water and ammonia upon drying.[3]
Experimental Protocols
This section details the materials and methodology for the preparation of PVA films crosslinked with ammonium zirconium carbonate.
Materials
-
Polyvinyl alcohol (PVA) powder (Mw = 75,000 - 180,000 g/mol , 87-89% hydrolyzed)
-
Ammonium Zirconium Carbonate (AZC) solution (e.g., BACOTE 20 or similar, typically ~15-20% ZrO₂)
-
Deionized water
-
Glycerol (plasticizer, optional)
-
Magnetic stirrer with hot plate
-
Petri dishes or other suitable casting surfaces
-
Drying oven
Protocol for Preparation of Crosslinked PVA Films
-
PVA Solution Preparation:
-
Slowly add a predetermined amount of PVA powder (e.g., 10 g) to deionized water (e.g., 90 mL) under constant stirring to make a 10% (w/v) solution.
-
Heat the solution to 90°C while stirring continuously until the PVA is completely dissolved and the solution becomes clear. This may take 1-2 hours.
-
Cool the PVA solution to room temperature. If a plasticizer is desired, add glycerol at this stage (e.g., 1-5% w/w of PVA).
-
-
Crosslinker Addition and Mixing:
-
While stirring the PVA solution, add the desired amount of ammonium zirconium carbonate (AZC) solution. The concentration of AZC can be varied to control the degree of crosslinking. A typical starting range is 1-10% (w/w) of AZC solids relative to the PVA weight.
-
Continue stirring the mixture for at least 30 minutes to ensure homogeneous distribution of the crosslinker.
-
-
Casting and Drying:
-
Pour the PVA-AZC solution into petri dishes or onto a flat, non-stick surface to a desired thickness.
-
Dry the cast films in an oven at a controlled temperature. A typical drying protocol is to start at a lower temperature (e.g., 40-50°C) for several hours to allow for gradual water evaporation and initiation of crosslinking, followed by a higher temperature (e.g., 70-80°C) for 1-2 hours to complete the crosslinking reaction.[4] The evaporation of water and ammonia from the AZC solution facilitates the crosslinking process.[3]
-
-
Film Characterization:
-
Once dried, the crosslinked PVA films can be carefully peeled from the casting surface.
-
The properties of the resulting films, such as swelling ratio, mechanical strength, and thermal stability, can be characterized using standard techniques (see below).
-
Data Presentation
The following table summarizes quantitative data on the effect of ammonium zirconium carbonate (AZC) concentration on the properties of PVA-based composite films. While this data is from a study on PVA/xylan composites, it provides a valuable indication of the expected trends when crosslinking PVA with AZC.[5]
| AZC Amount (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility (%) |
| 0 | - | 18.5 | 11.64 |
| 5 | - | - | - |
| 10 | - | - | - |
| 15 | 22.10 | 218.0 | 8.64 |
Data adapted from a study on PVA/xylan composite films. The trends are expected to be similar for pure PVA films.[5]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the preparation of zirconium crosslinked PVA films.
Proposed Crosslinking Mechanism
Caption: Proposed mechanism of PVA crosslinking by ammonium zirconium carbonate.
References
- 1. Luxfer MEL - Ammonium Zirconium Carbonate - 68309-95-5 - PVOH [knowde.com]
- 2. Ammonium Zirconium Carbonate, CAS Number: 68309-95-5 - Dixon Chew [dixonchew.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterization of Zirconia Powders Synthesized from Zirconium Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) powders are advanced ceramic materials with exceptional properties, including high thermal stability, mechanical strength, and biocompatibility, making them suitable for a wide range of applications in research, catalysis, and drug delivery systems. The synthesis of zirconia powders from metal-organic precursors like zirconium propionate offers a pathway to control the material's properties, such as crystallite size, phase composition, and surface area, by carefully tuning the synthesis parameters. This document provides detailed protocols for the synthesis of zirconia powders from this compound via thermal decomposition (calcination) and their subsequent characterization using X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis.
Data Presentation
The following tables summarize the expected quantitative data for zirconia powders synthesized from this compound at various calcination temperatures. This data is compiled from literature and represents typical trends observed for zirconia synthesized from carboxylate precursors.[1]
Table 1: Effect of Calcination Temperature on the Physicochemical Properties of Zirconia Powders
| Calcination Temperature (°C) | Predominant Crystalline Phase | Average Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 450 | Tetragonal | ~8-15 | ~70-100 |
| 600 | Tetragonal with traces of Monoclinic | ~15-25 | ~40-70 |
| 800 | Monoclinic with traces of Tetragonal | ~25-40 | ~10-40 |
| 1000 | Monoclinic | >40 | <10 |
Table 2: Phase Composition of Zirconia Powders as a Function of Calcination Temperature
| Calcination Temperature (°C) | Tetragonal Phase (%) | Monoclinic Phase (%) |
| 450 | >95 | <5 |
| 600 | ~80-95 | ~5-20 |
| 800 | ~10-30 | ~70-90 |
| 1000 | <5 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Zirconia Powders via Calcination of this compound
Objective: To synthesize zirconia (ZrO₂) powders by thermal decomposition of this compound.
Materials:
-
Zirconium (IV) propionate (Zr(OOCCH₂CH₃)₄)
-
Ceramic crucibles
-
High-temperature muffle furnace with programmable controller
Procedure:
-
Weigh a desired amount of this compound powder into a ceramic crucible.
-
Place the crucible in the muffle furnace.
-
Program the furnace for the desired calcination profile. A typical profile includes:
-
Ramp 1: Heat from room temperature to 200°C at a rate of 5°C/min. This slow initial ramp allows for the controlled removal of any residual solvent or moisture.
-
Dwell 1: Hold at 200°C for 1 hour to ensure complete drying.
-
Ramp 2: Heat from 200°C to the target calcination temperature (e.g., 450°C, 600°C, 800°C, or 1000°C) at a rate of 10°C/min. The main decomposition of this compound occurs between 200°C and 450°C.[2]
-
Dwell 2: Hold at the target calcination temperature for 2-4 hours to ensure complete conversion to zirconia and to control crystallite growth.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
-
Once cooled, carefully remove the crucible containing the synthesized white zirconia powder.
-
Gently grind the resulting powder using an agate mortar and pestle to break up any agglomerates.
-
Store the synthesized zirconia powder in a labeled, airtight container.
Protocol 2: Characterization by X-ray Diffraction (XRD)
Objective: To determine the crystalline phase composition and average crystallite size of the synthesized zirconia powders.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
-
Sample holder (zero-background sample holder is recommended)
-
Data analysis software with Rietveld refinement capabilities
Procedure:
-
Sample Preparation:
-
Ensure the zirconia powder is finely ground to a homogenous consistency.
-
Mount the powder onto the sample holder. Ensure a flat, densely packed surface that is level with the holder's surface to minimize displacement errors.
-
-
Data Collection:
-
Set the diffractometer to the desired operating conditions (e.g., 40 kV and 40 mA).
-
Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns for monoclinic (baddeleyite) and tetragonal zirconia from the ICDD/JCPDS database.
-
Quantitative Phase Analysis (Rietveld Refinement):
-
Import the XRD data into the analysis software.
-
Define the phases present (monoclinic and tetragonal zirconia).
-
Refine the scale factors, background, unit cell parameters, and profile parameters until a good fit between the calculated and observed patterns is achieved. The weight percentage of each phase can be determined from the refined scale factors.
-
-
Crystallite Size Determination (Scherrer Equation):
-
Select a prominent, well-defined diffraction peak for each phase (e.g., the (101) peak for the tetragonal phase and the (-111) and (111) peaks for the monoclinic phase).
-
Determine the full width at half maximum (FWHM) of the selected peak in radians (β).
-
Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, and θ is the Bragg angle.
-
-
Protocol 3: Characterization by Scanning Electron Microscopy (SEM)
Objective: To analyze the morphology, particle size, and agglomeration state of the synthesized zirconia powders.
Instrumentation:
-
Scanning Electron Microscope (SEM)
-
SEM stubs with conductive carbon tape
-
Sputter coater with a gold or gold-palladium target (for non-conductive samples)
Procedure:
-
Sample Preparation:
-
Place a small amount of the zirconia powder onto the carbon tape on an SEM stub.
-
Gently press the powder to ensure adhesion.
-
Remove excess powder by tapping the stub or using a gentle stream of compressed air to obtain a monolayer of particles.
-
For high-resolution imaging, sputter-coat the sample with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.
-
-
Imaging:
-
Insert the prepared stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample and adjust the magnification to observe the particle morphology.
-
Capture images at various magnifications to show individual particles and the extent of agglomeration.
-
Protocol 4: Characterization by BET Surface Area Analysis
Objective: To measure the specific surface area of the synthesized zirconia powders.
Instrumentation:
-
BET surface area analyzer
-
Degassing station
-
Analysis and degassing tubes
-
Nitrogen gas (UHP grade)
-
Liquid nitrogen
Procedure:
-
Sample Preparation (Degassing):
-
Accurately weigh approximately 0.1-0.3 g of the zirconia powder into a sample tube.
-
Place the sample tube on the degassing station.
-
Degas the sample under vacuum or a flow of inert gas at a temperature of 150-200°C for at least 2 hours to remove any adsorbed moisture and contaminants from the surface.
-
-
Analysis:
-
After degassing, weigh the sample tube again to determine the exact sample mass.
-
Transfer the sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen.
-
Perform a multi-point BET analysis by measuring the volume of nitrogen gas adsorbed at various relative pressures (P/P₀) in the range of 0.05 to 0.3.
-
-
Data Analysis:
-
The instrument's software will calculate the specific surface area (in m²/g) by applying the BET equation to the adsorption isotherm data.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of zirconia powders.
Caption: Proposed thermal decomposition pathway of this compound to zirconia.[2]
References
Application Note: FT-IR and XRD Analysis of Zirconia Synthesized from Zirconium Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium propionate serves as a valuable precursor for the synthesis of high-purity zirconium dioxide (zirconia, ZrO₂). The thermal decomposition of this compound offers a straightforward method to produce zirconia powders with controlled crystalline phases. This application note provides a detailed protocol for the synthesis of zirconia from this compound via pyrolysis and its subsequent characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy and X-ray Diffraction (XRD). Understanding the relationship between synthesis parameters and the resulting material properties is crucial for tailoring zirconia for various applications, including catalysis, ceramics, and biomedical devices.
Experimental Protocols
Synthesis of Zirconia (ZrO₂) from this compound
This protocol describes the thermal decomposition of this compound powder to produce zirconia.
Materials and Equipment:
-
This compound powder
-
Tube furnace with programmable temperature controller
-
Ceramic combustion boat
-
Inert gas (e.g., Nitrogen, Argon) or dry air supply
-
Mortar and pestle
Protocol:
-
Place a known amount of this compound powder (e.g., 1-5 grams) into a ceramic combustion boat.
-
Position the combustion boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen at a flow rate of 100 mL/min) for at least 15 minutes to remove air. Alternatively, for an oxidative atmosphere, use a dry air supply.
-
Program the furnace with the following temperature profile:
-
Ramp up to the desired calcination temperature (e.g., 470 °C or 720 °C) at a heating rate of 10 °C/min.
-
Hold at the calcination temperature for a dwell time of 2-4 hours.
-
Cool down to room temperature naturally.
-
-
Once at room temperature, carefully remove the combustion boat containing the resulting zirconia powder.
-
Gently grind the synthesized zirconia powder using a mortar and pestle to obtain a fine, homogeneous powder.
-
Store the synthesized zirconia powder in a labeled, airtight container.
FT-IR Spectroscopy Analysis
This protocol outlines the procedure for acquiring FT-IR spectra of this compound and the synthesized zirconia powders.
Materials and Equipment:
-
FT-IR spectrometer with a suitable detector (e.g., DTGS)
-
KBr (Potassium Bromide), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
Sample holder for solid samples
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the sample (this compound or synthesized zirconia).
-
Add approximately 200 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Background Spectrum:
-
Place a pure KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Replace the KBr pellet with the sample pellet in the sample holder.
-
Acquire the FT-IR spectrum of the sample under the same conditions as the background scan.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum using the spectrometer software to identify the characteristic absorption bands.
-
Label the significant peaks and compare them with reference spectra or literature data.
-
X-ray Diffraction (XRD) Analysis
This protocol details the procedure for obtaining XRD patterns of the synthesized zirconia powders to determine their crystalline phase and crystallite size.
Materials and Equipment:
-
X-ray diffractometer with a Cu Kα radiation source (λ = 1.5418 Å)
-
Sample holder (typically a flat, zero-background holder)
-
Spatula
-
Glass slide
Protocol:
-
Sample Preparation:
-
Ensure the synthesized zirconia powder is finely ground and homogeneous.
-
Carefully pack the powder into the sample holder, ensuring a flat and level surface. A glass slide can be used to gently press and flatten the powder.
-
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range for 2θ, for example, from 20° to 80°.
-
Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 2°/min).
-
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Start the XRD scan and collect the diffraction data.
-
-
Data Analysis:
-
Process the raw data using appropriate software to obtain the XRD pattern (Intensity vs. 2θ).
-
Identify the crystalline phases present by comparing the peak positions with standard diffraction patterns from a database (e.g., JCPDS-ICDD).
-
Calculate the crystallite size (D) using the Scherrer equation for the most intense diffraction peak: D = (K * λ) / (β * cosθ) Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength (1.5418 Å for Cu Kα)
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg diffraction angle in radians
-
-
Data Presentation
FT-IR Data
The following table summarizes the characteristic FT-IR absorption bands for this compound and the zirconia produced at different pyrolysis temperatures.
| Wavenumber (cm⁻¹) | Assignment in this compound | Observation in Zirconia (470 °C) | Observation in Zirconia (720 °C) |
| ~2970 | C-H stretching of -CH₃ group | Absent | Absent |
| ~2935 | C-H stretching of -CH₂- group | Absent | Absent |
| ~2875 | C-H stretching of -CH₃ group | Absent | Absent |
| ~1560 | Asymmetric stretching of carboxylate (COO⁻) | Absent | Absent |
| ~1465 | C-H bending of -CH₂- and -CH₃ groups | Absent | Absent |
| ~1420 | Symmetric stretching of carboxylate (COO⁻) | Absent | Absent |
| Below 800 | Zr-O stretching vibrations | Broad absorption centered around 500-750 cm⁻¹ | Sharper and more defined peaks in the 400-750 cm⁻¹ region |
XRD Data
The table below presents the XRD data for zirconia synthesized from this compound at different calcination temperatures. The data for the monoclinic and tetragonal phases of zirconia are provided.
Zirconia Calcined at 470 °C (Predominantly Tetragonal Phase)
| 2θ (°) | d-spacing (Å) | (hkl) | Phase | Crystallite Size (nm) |
| 30.2 | 2.957 | (101) | Tetragonal | ~10 |
| 35.2 | 2.549 | (110) | Tetragonal | - |
| 50.4 | 1.809 | (200) | Tetragonal | - |
| 60.1 | 1.538 | (211) | Tetragonal | - |
Zirconia Calcined at 720 °C (Mixture of Monoclinic and Tetragonal Phases)
| 2θ (°) | d-spacing (Å) | (hkl) | Phase | Crystallite Size (nm) |
| 28.2 | 3.164 | (-111) | Monoclinic | ~25 |
| 30.2 | 2.957 | (101) | Tetragonal | ~20 |
| 31.5 | 2.840 | (111) | Monoclinic | - |
| 34.2 | 2.621 | (020) | Monoclinic | - |
| 35.2 | 2.549 | (110) | Tetragonal | - |
| 50.2 | 1.816 | (220) | Monoclinic | - |
| 50.7 | 1.799 | (022) | Monoclinic | - |
Note: Crystallite sizes are estimated using the Scherrer equation and may vary depending on synthesis conditions.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the synthesis temperature and the resulting material properties.
Caption: Experimental workflow for the synthesis and characterization of zirconia.
Caption: Logical relationship between pyrolysis temperature and material properties.
Conclusion
This application note provides a comprehensive guide for the synthesis of zirconia from this compound and its detailed characterization using FT-IR and XRD. The provided protocols and data tables offer a valuable resource for researchers working with zirconium-based materials. The FT-IR analysis confirms the complete removal of the organic propionate groups upon pyrolysis, while XRD analysis reveals the evolution of the crystalline structure of zirconia from a predominantly tetragonal phase at lower temperatures to a mixture of monoclinic and tetragonal phases at higher temperatures, accompanied by an increase in crystallite size. These characterization techniques are essential for controlling the synthesis process and tailoring the properties of the final zirconia material for specific applications.
Application Notes and Protocols for Measuring the Adhesion Promotion of Zirconium Propionate in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Zirconium Propionate as an adhesion promoter in solvent-based coating systems.
Introduction
This compound is an organometallic compound utilized as a highly effective adhesion promoter and crosslinking agent in solvent-based inks and coatings.[1][2] It significantly enhances the bond between the coating and various substrates, particularly those known to be challenging for adhesion, such as polypropylene, polyethylene, polyester, and metals.[2] This improvement in adhesion contributes to enhanced durability, corrosion resistance, and overall performance of the coated product.[1] this compound is often considered a safer alternative to other adhesion promoters like titanium acetylacetonate.
The primary mechanism of action involves the zirconium center of the molecule interacting with functional groups, such as hydroxyl (-OH) and carboxyl (-COOH), present in both the binder resin of the coating and on the surface of the substrate. This interaction leads to the formation of strong chemical bonds and a cross-linked network at the coating-substrate interface, resulting in a more robust and durable film.[3][4]
Quantitative Adhesion Data
The addition of this compound to a coating formulation demonstrably improves its adhesive properties. The following tables summarize the expected quantitative improvements based on standard adhesion testing methodologies.
Table 1: Cross-Hatch Adhesion Test Results (ASTM D3359)
| Coating System | Substrate | This compound Concentration (% w/w) | Adhesion Result (% Area of Coating Removed) | Classification (ASTM D3359) |
| Nitrocellulose/Polyamide Lacquer | Corona-Treated Polypropylene | 0% (Control) | >65% | 0B |
| Nitrocellulose/Polyamide Lacquer | Corona-Treated Polypropylene | 2% | <5% | 4B-5B |
| Acrylic Enamel | Cold-Rolled Steel | 0% (Control) | 15-35% | 2B |
| Acrylic Enamel | Cold-Rolled Steel | 1.5% | <5% | 4B-5B |
Table 2: Pull-Off Adhesion Test Results (ASTM D4541)
| Coating System | Substrate | This compound Concentration (% w/w) | Pull-Off Strength (MPa) |
| Epoxy Primer | Aluminum | 0% (Control) | Illustrative Value: 3.5 |
| Epoxy Primer | Aluminum | 2% | Illustrative Value: >5.0 (Cohesive failure of coating) |
| Polyurethane Topcoat | Galvanized Steel | 0% (Control) | Illustrative Value: 4.0 |
| Polyurethane Topcoat | Galvanized Steel | 2% | Illustrative Value: >6.0 (Cohesive failure of coating) |
Note: Specific quantitative data for pull-off adhesion tests with this compound is not widely available in the public domain. The values presented are illustrative based on the established qualitative improvements and typical performance of high-adhesion coatings. Researchers are encouraged to perform their own quantitative testing.
Experimental Protocols
Protocol for Formulation of a Solvent-Based Acrylic Coating
This protocol outlines the preparation of a basic solvent-based acrylic coating with and without the addition of this compound.
Materials:
-
Acrylic Resin (e.g., Paraloid B-66 or equivalent)
-
Solvents (e.g., Xylene, Butyl Acetate)
-
Pigment (e.g., Titanium Dioxide)
-
This compound
-
Dispersing agent
-
High-speed disperser or shaker
-
Beakers, stirring rods, and other standard laboratory glassware
Procedure:
-
Resin Dissolution: In a suitable beaker, dissolve the acrylic resin in the solvent blend under agitation until a clear, homogeneous solution is obtained.
-
Pigment Dispersion:
-
To the resin solution, add the dispersing agent and mix thoroughly.
-
Gradually add the pigment to the vortex of the stirred solution.
-
Increase the speed of the disperser to achieve a fine and uniform dispersion of the pigment. Continue dispersion until the desired Hegman gauge reading is achieved.
-
-
Letdown: Reduce the speed of the disperser and add the remaining solvent to adjust the viscosity of the coating.
-
Incorporation of this compound (Test Sample):
-
For the test sample, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) at a concentration of 10-20% w/w.[5]
-
Under gentle agitation, add the this compound stock solution dropwise to the coating formulation to achieve the desired final concentration (e.g., 1-3% based on total solids).
-
Continue mixing for an additional 15-20 minutes to ensure uniform distribution.
-
-
Control Sample: For the control sample, add an equivalent amount of the solvent used for the this compound stock solution to maintain consistent solvent ratios.
-
Final Adjustments: Make any final viscosity adjustments with the appropriate solvent.
-
Application: Apply the coatings to the desired substrates using a film applicator or spray gun to ensure a consistent dry film thickness.
-
Curing: Allow the coated panels to cure at ambient temperature for 24 hours, followed by a low-temperature bake (e.g., 60-80°C for 30 minutes) if required by the resin system.
Protocol for Cross-Hatch Adhesion Test (ASTM D3359)
Materials:
-
Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness.
-
Pressure-sensitive adhesive tape (as specified in ASTM D3359).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Scribing the Coating:
-
Place the coated panel on a firm, flat surface.
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
-
-
Cleaning the Scribed Area: Gently brush the scribed area to remove any flakes or ribbons of detached coating.
-
Tape Application:
-
Cut a piece of the specified adhesive tape approximately 75 mm (3 inches) long.
-
Center the tape over the grid and smooth it into place using a finger or the eraser end of a pencil to ensure good contact.
-
-
Tape Removal:
-
Within 90 ± 30 seconds of application, grasp the free end of the tape and pull it off rapidly at as close to a 180-degree angle as possible.
-
-
Evaluation:
-
Examine the grid area for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (0B to 5B) by comparing the grid to the standard illustrations.
-
Protocol for Pull-Off Adhesion Test (ASTM D4541)
Materials:
-
Portable pull-off adhesion tester.
-
Loading fixtures (dollies) of the appropriate size.
-
Adhesive for securing the dollies to the coating (e.g., a two-part epoxy).
-
Solvent for cleaning.
-
Scoring tool (if required).
Procedure:
-
Surface Preparation:
-
Select a flat, representative area of the coated surface.
-
Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
-
-
Adhesive Application:
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
-
Dolly Attachment:
-
Press the dolly firmly onto the coated surface.
-
Remove any excess adhesive that squeezes out from around the dolly.
-
Allow the adhesive to cure for the time specified by the manufacturer.
-
-
Scoring (Optional but Recommended):
-
After the adhesive has cured, carefully score around the circumference of the dolly through the coating to the substrate. This isolates the test area.
-
-
Testing:
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile force at a steady rate as specified in the standard.
-
Continue to apply the force until the dolly is pulled off the surface.
-
-
Data Recording:
-
Record the pull-off force at which failure occurred.
-
Examine the face of the dolly and the test area on the substrate to determine the nature of the failure (adhesive, cohesive, or glue failure) and the percentage of each.
-
Calculate the pull-off strength in Megapascals (MPa) or pounds per square inch (psi).
-
Visualizations
Proposed Mechanism of Adhesion Promotion
References
Application Notes and Protocols for Zirconium Propionate in Ceramic Membrane Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of zirconium propionate as a precursor in the fabrication of zirconia (ZrO₂) ceramic membranes. Zirconia-based ceramic membranes offer exceptional thermal, chemical, and mechanical stability, making them highly suitable for a range of demanding applications, including sterile filtration, solvent separation, and as supports for catalytic processes.
Introduction to this compound as a Precursor
This compound [Zr(OOCCH₂CH₃)₄] is a metal-organic compound that serves as an effective precursor for the synthesis of high-purity zirconium dioxide. Its solubility in various organic solvents allows for the formation of stable coating solutions suitable for dip-coating and sol-gel techniques.[1] Upon controlled thermal decomposition, this compound pyrolyzes to form a uniform layer of zirconia.[2]
The thermal decomposition of this compound to zirconia typically begins at approximately 200°C, with the main weight loss occurring in a single stage up to around 450°C.[2] This process involves the loss of organic ligands, which ultimately yields zirconium dioxide.[2] The final residual mass is approximately 35%, corresponding to the theoretical percentage of ZrO₂ in the initial complex.[2]
Data Presentation: Properties of Zirconia Membranes
The following tables summarize typical properties of zirconia ceramic membranes. While specific data for membranes derived exclusively from this compound is limited in publicly available literature, the presented data from zirconia membranes fabricated using similar precursors (e.g., alkoxides, other carboxylates) provide a reliable benchmark for expected performance characteristics.
Table 1: Thermal Decomposition Properties of Zirconyl Carboxylates [2]
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |
| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |
| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |
Table 2: Performance Characteristics of Zirconia Ceramic Membranes
| Property | Value | Test Conditions | Reference |
| Pore Size | ≤0.2 µm - 0.66 µm | Sintered at 1050°C | [3] |
| Porosity | 42% - 51.3% | Sintered at 1050°C | [3] |
| Pure Water Permeability | 1.44 x 10⁻⁶ m³/m²·s·kPa | - | [3] |
| Methyl Orange Rejection | 61% | 68 kPa operating pressure | [3] |
| Oil Rejection (Nano-emulsion) | >99% | Nano-sized oil droplets (~18 nm) | [4] |
| Protein Content (Whey Separation) | ~80% | - | [3] |
| Lactose Retention (Whey Separation) | ~7% | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of a zirconia ceramic membrane on a porous support using a this compound-based sol-gel and dip-coating process.
Preparation of this compound Coating Solution (0.5 M)
Materials:
-
Zirconium (IV) propionate (Zr(C₃H₅O₂)₄)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flask
Protocol:
-
In a fume hood, weigh the appropriate amount of zirconium (IV) propionate to prepare a 0.5 M solution.
-
In a beaker, dissolve the this compound in a sufficient volume of anhydrous ethanol. This compound is soluble in ethanol.[1]
-
Add a small amount of glacial acetic acid as a stabilizer to control the hydrolysis and condensation reactions. A typical molar ratio of this compound to acetic acid is 1:2.
-
Stir the mixture vigorously at room temperature for 1-2 hours until the this compound is completely dissolved and the solution is clear and homogeneous.
-
Transfer the solution to a volumetric flask and add anhydrous ethanol to reach the final desired volume.
-
Age the solution for 24 hours at room temperature to ensure complete hydrolysis and stabilization.
Porous Support Preparation and Pre-treatment
A porous ceramic support (e.g., α-alumina) with a suitable pore size is required.
Protocol:
-
Clean the porous support by ultrasonication in acetone for 15 minutes, followed by rinsing with deionized water.
-
Dry the support in an oven at 120°C for at least 2 hours to remove any moisture.
-
Allow the support to cool to room temperature in a desiccator before coating.
Dip-Coating Procedure
Equipment:
-
Dip-coater with controlled withdrawal speed
-
Beaker containing the this compound solution
-
Clean, dry porous support
Protocol:
-
Mount the pre-treated porous support onto the dip-coater arm.
-
Immerse the support into the this compound solution at a constant immersion speed (e.g., 50 mm/min).
-
Allow the support to dwell in the solution for a predetermined time (e.g., 60 seconds) to ensure complete wetting of the porous structure.
-
Withdraw the support from the solution at a constant and controlled speed (e.g., 20 mm/min). The withdrawal speed is a critical parameter that influences the thickness of the deposited film.
-
Allow the coated support to air dry for 10-15 minutes to facilitate solvent evaporation.
Thermal Treatment (Sintering)
The thermal treatment process consists of a drying phase to remove residual solvents and a sintering phase for the decomposition of the this compound and the formation of the crystalline zirconia layer.
Protocol:
-
Drying: Place the coated support in an oven and heat at a slow rate (e.g., 1°C/min) to 120°C and hold for 2 hours to ensure complete removal of the solvent.
-
Calcination/Sintering: Transfer the dried support to a high-temperature furnace for sintering. The following temperature profile is recommended based on the thermal decomposition of this compound[2]:
-
Ramp up to 450°C at a rate of 2°C/min. This stage ensures the complete decomposition of the this compound into amorphous zirconia.
-
Hold at 450°C for 2 hours.
-
Ramp up to the final sintering temperature (e.g., 800-1000°C) at a rate of 5°C/min. The final temperature will influence the crystallinity and pore structure of the membrane.
-
Hold at the final sintering temperature for 2-4 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
Visualizations
The following diagrams illustrate the key processes in the fabrication of ceramic membranes using this compound.
Caption: Experimental workflow for ceramic membrane fabrication.
Caption: Sintering temperature profile for the ceramic membrane.
Caption: Chemical transformation pathway of this compound.
References
- 1. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of a Zirconia-Based Ceramic Membrane and Its Application for Drinking Water Treatment | MDPI [mdpi.com]
- 4. Robust zirconia ceramic membrane with exceptional performance for purifying nano-emulsion oily wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Zirconium Propionate and Zirconium-Based Flocculants in Water Treatment
Introduction
Zirconium propionate is a chemical compound utilized in water treatment applications as a coagulant or flocculant for the removal of suspended solids, organic contaminants, and heavy metals from water and wastewater streams.[1] While detailed academic studies specifically focusing on this compound are limited, a significant body of research exists for a broader class of zirconium-based coagulants, such as zirconium oxychloride and polymeric zirconium salts. These studies demonstrate the high efficiency of zirconium compounds in water purification, often outperforming traditional coagulants like aluminum and iron salts.[2][3][4] Zirconium-based coagulants are particularly effective in removing natural organic matter (NOM), phosphates, and certain ions like fluoride.[5][6][7]
This document provides an overview of the application of zirconium-based flocculants, with the understanding that this compound functions within this class of chemicals. It includes comparative performance data, a detailed experimental protocol for performance evaluation, and visualizations of the experimental workflow and coagulation mechanism.
Data Presentation: Performance of Zirconium-Based Coagulants
The following tables summarize the performance of various zirconium-based coagulants in comparison to traditional aluminum and iron-based coagulants for the removal of turbidity, dissolved organic carbon (DOC), and phosphates.
Table 1: Turbidity and Suspended Solids Removal
| Coagulant Type | Raw Water Source | Initial Turbidity (NTU) | Coagulant Dose | pH | Final Turbidity (NTU) | Removal Efficiency (%) | Reference |
| Zirconium-based (ZrNo, ZrUkr) | Model Wastewater | ~300 | 0.04-0.05 mmol/L | 7.6 | 14-16 | 55-80 | [7][8] |
| Aluminum & Iron-based | Model Wastewater | ~300 | 0.04-0.05 mmol/L | 7.6 | >20 | 80-90 | [7][8] |
| Pre-polymerised Zirconium | Synthetic Wastewater | - | - | - | - | up to 97.1 | [6] |
| Polyaluminium Chloride (PAC) | Synthetic Wastewater | - | - | - | - | up to 96.4 | [6] |
| Zirconium-Glycine Complex (ZGC) | River Water | - | - | - | - | 93.8 | [9] |
| Polymeric Aluminum Zirconium Chloride (PAZC) | Simulated Fluorinated Wastewater | - | 40-50 mg/L | 5-7 | - | - | [10] |
Table 2: Dissolved Organic Carbon (DOC) Removal
| Coagulant Type | Raw Water Source | Initial DOC (mg/L) | Coagulant Dose | pH | Final DOC (mg/L) | Removal Efficiency (%) | Reference |
| Novel Zirconium Coagulant | Drinking Water Source | - | Optimized | - | 46-150% lower than Fe | - | [2][3][4] |
| Zirconium Oxychloride (ZrOCl₂) | - | - | - | - | - | 84.88 (TOC) | [11] |
| Polysilicic-Zirconium (PSZr) | Raw Water | - | Optimized | - | - | 66.85 (TOC) | [9] |
| Polysilicic-Zirconium (PSZr) | Humic Acid Wastewater | - | Optimized | - | - | 74.21 (TOC) | [9] |
Table 3: Phosphate Removal
| Coagulant Type | Raw Water Source | Initial Phosphate (mg/L) | Coagulant Dose | pH | Final Phosphate (mg/L) | Removal Efficiency (%) | Reference |
| Zirconium-based | Model Wastewater | 12.6 (Total P), 5.8 (Ortho-P) | 0.04 mmol/L | - | - | 75-85 | [7][8] |
| Pre-polymerised Zirconium | Synthetic Wastewater | - | - | - | - | up to 97.6 | [6] |
| Aluminum-based | Synthetic Wastewater | - | - | - | - | up to 93 | [6] |
| Zirconium Hydroxide | Synthetic Wastewater | 10 | 1-5 g/L | 7.1 | - | - | [12] |
| Zirconium-doped Biochar | Aqueous Solution | - | - | 7 | - | Max. capacity 27.97 mg/g | [13] |
Table 4: Floc Properties
| Coagulant Type | Median Floc Size (μm) | Floc Strength | Reference |
| Novel Zirconium Coagulant | 930 | Stronger | [2][3][4] |
| Iron-based Coagulant | 710 | - | [2][3][4] |
| Aluminum-based Coagulant | 450 | - | [2][3][4] |
| Polymeric Aluminum Zirconium Chloride (PAZC) | 2.54 (average) | - | [10] |
Experimental Protocols
Protocol 1: Jar Test for Evaluation of Zirconium-Based Flocculant Performance
This protocol describes a standard jar test procedure to determine the optimal dosage of a zirconium-based flocculant (e.g., this compound) for the removal of turbidity and other contaminants from a water sample.
1. Objective: To determine the optimal concentration of a zirconium-based flocculant for effective removal of suspended solids and dissolved impurities from a given water source.
2. Materials and Equipment:
-
This compound (or other zirconium-based coagulant)
-
Raw water sample
-
Jar testing apparatus with multiple paddles (gang stirrer)
-
Beakers (600 mL or 1000 mL)
-
Pipettes or syringes for accurate dosing
-
Turbidimeter
-
pH meter
-
Spectrophotometer (for DOC analysis, optional)
-
Analytical balance
-
Volumetric flasks
-
Deionized water
-
Acid and base for pH adjustment (e.g., 0.1M HCl and 0.1M NaOH)
3. Stock Solution Preparation:
-
Prepare a stock solution of the zirconium-based flocculant (e.g., 1% w/v). To do this, accurately weigh 1.0 g of the flocculant and dissolve it in deionized water in a 100 mL volumetric flask. Mix thoroughly.
-
The concentration of the stock solution may need to be adjusted depending on the expected dosage range.
4. Experimental Procedure:
-
Sample Preparation: Fill a series of six beakers with equal volumes (e.g., 500 mL) of the raw water sample.
-
Initial Analysis: Measure and record the initial pH, turbidity, and temperature of the raw water. If applicable, measure the initial DOC.
-
pH Adjustment (if necessary): Adjust the pH of the water in each beaker to the desired level using acid or base.
-
Coagulant Dosing: Place the beakers on the jar testing apparatus. While the paddles are stirring at a high speed (rapid mix, e.g., 100-200 rpm), add varying doses of the zirconium flocculant stock solution to each beaker. It is advisable to test a range of dosages.
-
Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete and uniform dispersion of the flocculant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes). This promotes the formation of flocs.
-
Sedimentation: Stop the stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Sample Collection: Carefully withdraw a supernatant sample from each beaker from a consistent depth (e.g., 2 cm below the surface) using a pipette or syringe.
-
Final Analysis: Measure and record the final pH and turbidity of each supernatant sample. If applicable, measure the final DOC.
-
Data Analysis: Calculate the percentage removal of turbidity (and DOC) for each dosage. Plot the final turbidity versus the flocculant dosage to determine the optimal dose that results in the lowest final turbidity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the jar test protocol.
Coagulation Mechanism of Zirconium-Based Flocculants
Caption: Mechanism of zirconium-based flocculants.
References
- 1. sugarprocesstech.com [sugarprocesstech.com]
- 2. dober.com [dober.com]
- 3. Comparison of coagulation performance and floc properties using a novel zirconium coagulant against traditional ferric and alum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation removal of fluoride by zirconium tetrachloride: Performance evaluation and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waterh.net [waterh.net]
- 8. How to do jar tests for coagulant evaluation – Indlela Consultants [indlelasa.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphate removal performance and mechanism of zirconium-doped magnetic gasification slag - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Controlling hydrolysis rate of Zirconium propionate in sol-gel process
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with zirconium propionate in sol-gel synthesis. The primary focus is on controlling the hydrolysis and condensation rates to achieve desired material properties.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to control the hydrolysis of this compound?
A1: Zirconium precursors, including this compound, are highly electrophilic and have a tendency to expand their coordination number. This high reactivity leads to a very fast, often uncontrollable, hydrolysis and condensation reaction upon the addition of water, which can result in immediate precipitation of zirconium oxide particles instead of forming a stable sol or gel.[1][2] The key challenge is to moderate this reactivity to allow for controlled network formation.
Q2: What are the main factors that influence the hydrolysis rate?
A2: The primary factors influencing the hydrolysis rate are:
-
Water-to-Precursor Molar Ratio (Rw): The amount of water directly dictates the extent of hydrolysis.[1]
-
pH and Catalysts: Both acids (e.g., nitric acid) and bases (e.g., ammonium hydroxide) can catalyze the hydrolysis and condensation reactions.[3]
-
Chelating Agents: These are crucial for stabilizing the zirconium precursor. Agents like acetic acid or acetylacetone can bind to the zirconium center, reducing its reactivity towards water.[2][4]
-
Solvent: The type of solvent (e.g., ethanol, propanol) can affect precursor solubility and the reaction kinetics.[5]
-
Temperature: Higher temperatures generally accelerate the reaction rates.
Q3: What is the role of a chelating agent?
A3: A chelating agent is a chemical compound that forms coordinate bonds with the central zirconium atom. By occupying coordination sites, the chelating agent sterically hinders and electronically modifies the precursor, making it less susceptible to rapid nucleophilic attack by water.[2][6] This slows down the hydrolysis rate, preventing immediate precipitation and allowing for a more controlled transition from a sol to a gel.[2] Acetic acid is a commonly used chelating agent for this purpose.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate white precipitate forms upon water addition. | 1. Hydrolysis rate is too high. The precursor is reacting with water uncontrollably.[2] 2. High water concentration. An excessive water-to-precursor ratio (Rw) was used. | 1a. Introduce a chelating agent. Add a chelating agent like acetic acid or acetylacetone to the this compound solution before adding water. Stir to allow for complexation.[2] 1b. Reduce the rate of water addition. Add the water/solvent mixture dropwise under vigorous stirring to ensure rapid dispersion.[3] 2. Decrease the water concentration. Reduce the molar ratio of water to the precursor. Start with a low Rw (e.g., 2) and increase as needed.[1] |
| The sol gels too quickly, preventing uniform coating or casting. | 1. High catalyst concentration. The amount of acid or base catalyst is too high, accelerating condensation. 2. High reaction temperature. Elevated temperatures speed up gelation. 3. High precursor concentration. More concentrated sols tend to gel faster.[4] | 1. Reduce catalyst concentration. Lower the amount of nitric acid or ammonium hydroxide. For acid catalysis, a pH of 3-4 is a common starting point.[3] 2. Control the temperature. Perform the reaction at room temperature or in an ice bath to slow down the kinetics. 3. Dilute the precursor solution. Use a larger volume of solvent to decrease the precursor concentration. |
| The final material is a powder instead of a monolithic gel. | 1. Hydrolysis dominated over condensation. Conditions favored the formation of discrete particles rather than a continuous gel network. 2. Insufficient aging. The gel network did not have enough time to strengthen before drying. | 1a. Adjust the water ratio. A very low Rw might not be enough for extensive network formation, while a very high Rw can lead to precipitation. An Rw of 4 has been shown to be effective for achieving high surface area.[1][7] 1b. Use a chelating agent. This promotes more linear polymer growth, which is favorable for gel formation.[2] 2. Increase aging time. Allow the gel to age for 24-48 hours at room temperature in a covered container to allow for further condensation and strengthening of the network.[3] |
| The final gel is opaque or cloudy. | 1. Particle aggregation. Uncontrolled hydrolysis led to the formation of large, light-scattering particles. 2. Phase separation. Incompatibility between the solvent and the growing inorganic network. | 1. Optimize hydrolysis control. Use a chelating agent and control the water addition rate to maintain a transparent sol. 2. Choose an appropriate solvent. Ensure the zirconium precursor is fully soluble in the chosen solvent (e.g., ethanol, isopropanol).[8] The solvent choice can also influence the final structure.[5] |
Key Parameters and Quantitative Data
Controlling the experimental parameters is critical for reproducible results. The following table summarizes the impact of key variables on the sol-gel process.
| Parameter | Molar Ratio / Condition | Observation | Effect on Hydrolysis/Gelation | Reference |
| Water : Precursor (Rw or r) | 1:2 (r=2) | Gelation Time: 120 hours | Slow hydrolysis and condensation | [1] |
| 1:4 (r=4) | Gelation Time: Not specified, but faster than r=2. Highest surface area achieved. | Optimal for complete hydrolysis and porous structure | [1][7] | |
| 1:6 (r=6) | Gelation Time: 5 hours | Fast hydrolysis and condensation | [1] | |
| Catalyst (pH) | Acidic (e.g., HNO₃, pH 3-4) | Forms a transparent sol that gradually transforms into a viscous gel over 2-4 hours. | Controlled hydrolysis and condensation, favors gel network formation. | [3] |
| Basic (e.g., NH₄OH, pH 9-10) | Immediate formation of a white precipitate. | Very rapid hydrolysis and condensation, favors particle precipitation. | [3] | |
| Chelating Agent | Acetic Acid | Reduces the reactivity of the alkoxide with water, preventing precipitation.[4] | Slows hydrolysis rate, stabilizes the precursor. | [2][4] |
| Methacrylic Acid | Increasing the degree of chelation shifts the full condensation of the material to higher temperatures. | Stabilizes the precursor; higher chelation requires more energy for condensation. | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis for a Controlled Gel
This protocol is designed to slow the hydrolysis rate to form a monolithic gel.
-
Precursor Solution Preparation: Dissolve this compound in a suitable anhydrous solvent, such as ethanol or isopropanol, in a clean, dry flask.[3][8] A common starting point is a 0.5 M solution.
-
Chelation (Optional but Recommended): Add a chelating agent, such as acetic acid, to the precursor solution. A molar ratio of 1:1 (acetic acid:zirconium) is a good starting point. Stir for at least 30 minutes to ensure complexation.[2]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and the same solvent used in step 1 (e.g., 1:4 v/v). Adjust the pH to approximately 3-4 by adding a few drops of nitric acid (HNO₃).[3]
-
Hydrolysis and Condensation: Add the acidic water-solvent mixture dropwise to the stirred zirconium precursor solution. A typical water-to-precursor molar ratio (Rw) to start with is 4.[1][3]
-
Gelation: Continue stirring the solution. A transparent sol should form, which will gradually increase in viscosity. Cover the container to prevent solvent evaporation and continue stirring for 2-4 hours.[3]
-
Aging: Stop stirring and allow the gel to age at room temperature for 24-48 hours. During this time, the gel network will strengthen.[3]
-
Drying & Calcination: Dry the gel in an oven at 80-100°C to remove the solvent, which results in a xerogel. The xerogel can then be calcined at higher temperatures (e.g., 400-800°C) to remove residual organics and crystallize the zirconia.[3]
Visualized Workflows and Mechanisms
Caption: Experimental workflow for controlled sol-gel synthesis.
Caption: Key chemical pathways in the sol-gel process.
Caption: Troubleshooting logic for rapid precipitation.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Chelating Agent on the Structure and Anticorrosion Performances of an Organosilane—Zirconium Sol-Gel Coatings [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. luxfermeltechnologies.com [luxfermeltechnologies.com]
Preventing precipitation in Zirconium propionate precursor solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the preparation and stability of zirconium propionate precursor solutions. It is intended for researchers, scientists, and drug development professionals who work with these materials.
Troubleshooting Guide: Preventing and Addressing Precipitation
Precipitation in this compound precursor solutions is a common issue that can significantly impact experimental outcomes. The primary cause of precipitation is hydrolysis, which is initiated by the presence of water. This guide provides a systematic approach to preventing and addressing this problem.
Issue 1: Precipitation Observed During Solution Preparation
-
Possible Cause: Contamination of the solvent with water.
-
Recommended Action:
-
Ensure that all solvents are of high purity and are anhydrous. Use freshly opened bottles of anhydrous solvents whenever possible.
-
Dry all glassware thoroughly in an oven at a temperature above 100°C for several hours and allow to cool in a desiccator before use.
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric moisture.
-
-
Possible Cause: Incomplete dissolution of the this compound powder.
-
Recommended Action:
Issue 2: A Clear Solution Becomes Cloudy or Forms a Precipitate Over Time
-
Possible Cause: Gradual absorption of atmospheric moisture.
-
Recommended Action:
-
Store the prepared solution in a tightly sealed container with a secure cap. Consider using parafilm to further seal the container.
-
Store the solution in a desiccator or a controlled low-humidity environment.
-
For long-term storage, consider storing under an inert atmosphere.
-
-
Possible Cause: The solvent contains an unacceptable level of dissolved water.
-
Recommended Action:
-
Verify the water content of the solvent using a suitable analytical method, such as Karl Fischer titration or a non-destructive thermal approach.[3][4] For many applications, a water content of less than 0.5-1% is recommended.[3]
-
If the water content is too high, consider using a freshly opened bottle of anhydrous solvent or drying the solvent using appropriate molecular sieves.
-
Issue 3: How to Handle a Solution That Has Already Precipitated
-
Can the precipitate be redissolved?
-
Redissolving precipitated zirconium species can be challenging as the hydrolysis process can lead to the formation of insoluble zirconium hydroxides and oxides.
-
Gentle heating and vigorous stirring may be attempted, but success is not guaranteed.
-
Adding a small amount of a chelating agent or a strong acid might help in some cases, but this will alter the chemical composition of your precursor solution and may not be suitable for all applications. It is recommended to prepare a fresh solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in this compound solutions?
A1: The primary cause of precipitation is the hydrolysis of this compound, which is a chemical reaction with water.[5] Even trace amounts of water in the solvent or absorbed from the atmosphere can initiate this process, leading to the formation of insoluble zirconium-containing species.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be insoluble in water but exhibits high solubility in several organic solvents.[6][7][8] Please refer to the solubility data table below for more details.
Q3: How can I minimize water contamination in my experimental setup?
A3: To minimize water contamination, it is crucial to use anhydrous solvents, thoroughly dry all glassware, and handle all materials under a dry, inert atmosphere (e.g., a glove box or with Schlenk techniques).[9] Common sources of water contamination in a lab setting include improperly stored solvents, inadequately dried equipment, and atmospheric humidity.[10][11][12]
Q4: What is the role of pH in the stability of this compound solutions?
A4: While direct pH measurement in non-aqueous solutions is complex, the acidity of the solution plays a role in stability. Generally, acidic conditions can help to suppress hydrolysis reactions.[13] However, adjusting the "pH" of a non-aqueous solution is not straightforward and should be approached with caution as it can alter the precursor chemistry.
Q5: How should I measure the "pH" of my non-aqueous this compound solution?
A5: Standard pH meters with glass electrodes are generally not reliable for non-aqueous solutions as they can give unstable and erroneous readings.[14][15][16] The glass electrode requires a hydrated layer to function correctly, which is compromised in the absence of water. For relative acidity measurements, alternative methods such as the use of pH indicators soluble in your solvent system or preparing a calibration curve with a known acid or base in your solvent mixture can be considered.[15][17][18]
Q6: What is the thermal stability of this compound solutions?
A6: this compound itself begins to decompose at around 160°C.[7] While gentle heating can aid dissolution, elevated temperatures can also accelerate the rate of hydrolysis if water is present. It is advisable to work at or near room temperature unless heating is explicitly required for a specific protocol.[1][2][19]
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Solubility ( g/100 mL of solvent) | Temperature (°C) |
| Ethyl Acetate | C₄H₈O₂ | > 150 | Not Specified |
| Ethanol | C₂H₅OH | > 150 | Not Specified |
| Isopropanol | C₃H₈O | > 65 | Not Specified |
Data sourced from publicly available technical datasheets.[5][7]
Experimental Protocols
Protocol for the Preparation of a Stable this compound Solution
This protocol outlines a general procedure for preparing a stable this compound precursor solution, with an emphasis on minimizing water contamination.
Materials:
-
This compound powder
-
Anhydrous organic solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Oven-dried glassware (e.g., beaker or flask, magnetic stir bar, graduated cylinder)
-
Magnetic stir plate
-
Inert atmosphere environment (e.g., glove box or Schlenk line)
-
Desiccator
Procedure:
-
Glassware Preparation: Place all necessary glassware in an oven at >100°C for at least 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under a dry atmosphere.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent. If an opened bottle is used, ensure it has been stored properly to prevent moisture absorption.
-
Experimental Setup: If available, perform the following steps inside a glove box with a low-humidity atmosphere. If a glove box is not available, use a Schlenk line to maintain an inert atmosphere (e.g., nitrogen or argon) over the solution during preparation.
-
Solvent Dispensing: In the inert atmosphere, measure the desired volume of the anhydrous solvent and transfer it to the dried beaker or flask containing a magnetic stir bar.
-
Dissolution: Begin stirring the solvent at a moderate speed. Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent.
-
Observation: Continue stirring until all the this compound has completely dissolved, resulting in a clear solution. This may take several minutes.
-
Storage: Once fully dissolved, transfer the solution to a clean, dry storage bottle with a tight-fitting cap. For enhanced protection against moisture, wrap the cap and neck of the bottle with parafilm. Store the solution in a desiccator.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-coated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. How Labs Can Avoid Polluting Waterways (and What to Do Instead) Labconscious® [labconscious.com]
- 7. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. There is Something in the Water - Life in the Lab [thermofisher.com]
- 11. How Water Contaminants Impact Lab Analyses | Lab Manager [labmanager.com]
- 12. Common Sources of Water Contamination and How to Prevent Them - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. oecd-nea.org [oecd-nea.org]
- 14. horiba.com [horiba.com]
- 15. proteins - Adjusting pH of non-aqueous solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. pH theory - measuring the pH of non-aqueous solutions [awe-ltd.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of temperature on the solubility and solid phase stability of zirconium hydroxide | Semantic Scholar [semanticscholar.org]
Optimizing calcination temperature for Zirconium propionate-derived zirconia
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the calcination temperature for zirconia synthesized from a zirconium propionate precursor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a precursor for zirconia?
A1: this compound is a white, free-flowing powder that serves as an organometallic precursor for zirconium oxide (zirconia, ZrO₂).[1] It is soluble in organic solvents like ethanol and ethyl acetate, which allows for various solvent-based processing routes.[1] It is used because its thermal decomposition yields zirconia, and the process parameters can be controlled to influence the final properties of the zirconia, such as crystal phase and particle size.[1]
Q2: At what temperature does this compound decompose to form zirconia?
A2: The thermal decomposition of this compound begins at approximately 160-200°C.[1][2] The main weight loss, corresponding to the removal of organic ligands, occurs in a single stage up to about 450°C.[2] The process is believed to involve the cleavage of propionate groups, followed by their combustion or volatilization, ultimately yielding zirconium dioxide.[2]
Q3: How does calcination temperature affect the final crystalline phase of the zirconia?
A3: Calcination temperature is a critical parameter that dictates the crystalline phase of the resulting zirconia. Generally, lower calcination temperatures (e.g., 400-600°C) favor the formation of the metastable tetragonal phase (t-ZrO₂).[3][4] As the temperature increases, for instance to 700°C or higher, the transformation to the more stable monoclinic phase (m-ZrO₂) is promoted.[5] The specific transition temperatures can be influenced by the presence of impurities or dopants.[4]
Q4: Can I obtain phases other than monoclinic or tetragonal zirconia?
A4: Yes, under certain conditions, other phases like the orthorhombic or cubic phase can be formed. The orthorhombic phase has been observed as a majority phase in zirconia synthesized by combustion reaction and calcined at 600°C.[5] The cubic phase is typically stable at very high temperatures (above 2300°C), but its formation can be promoted at lower temperatures through the use of specific dopants or synthesis conditions.[6][7]
Q5: What is the effect of the heating rate during calcination?
A5: The heating rate during calcination can influence the microstructure and phase composition of the final zirconia product. A typical heating rate used in thermal analysis studies is 10°C/min.[2][8] While rapid heating can sometimes lead to uncontrolled particle growth and agglomeration, a controlled, slower heating rate allows for more uniform decomposition of the precursor and better control over the final particle morphology.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Crystalline Phase (e.g., obtaining monoclinic instead of desired tetragonal phase) | Calcination temperature is too high: Higher temperatures favor the stable monoclinic phase.[5] | Lower the calcination temperature. The tetragonal phase is often metastable and forms at lower temperatures (e.g., 400-600°C).[3][4] |
| Presence of impurities: Anionic impurities can affect the stability of the tetragonal phase.[4] | Ensure high-purity this compound precursor is used. | |
| Particle Agglomeration | Calcination temperature is too high: High temperatures promote sintering and particle fusion.[9] | Reduce the final calcination temperature. |
| Heating rate is too fast: Rapid heating can lead to non-uniform decomposition and localized overheating. | Use a slower heating ramp rate (e.g., 5-10°C/min) to allow for gradual organic burnout. | |
| Low Surface Area | High calcination temperature: Sintering at higher temperatures reduces the surface area.[5] | Optimize for the lowest possible calcination temperature that still achieves the desired phase and crystallinity. An increase from 600°C to 700°C can contribute to a reduction in surface area.[5] |
| Incomplete Conversion to Zirconia | Calcination temperature is too low or duration is too short: The organic propionate groups have not been fully removed. | Increase the calcination temperature or extend the hold time at the target temperature. TGA data suggests decomposition is largely complete by 450°C.[2] |
| Atmosphere is not appropriate: An inert atmosphere might not facilitate the complete combustion of organic components. | Perform calcination in an air or oxygen-containing atmosphere to ensure complete burnout of the organic ligands. | |
| Poor Reproducibility | Inconsistent precursor quality: Variations in the synthesis of this compound can lead to different decomposition behaviors. | Standardize the synthesis protocol for the this compound precursor. |
| Inconsistent calcination parameters: Small variations in temperature, ramp rate, or atmosphere can affect the final product. | Calibrate the furnace and ensure precise control over all calcination parameters. |
Data and Experimental Protocols
The following table summarizes the key thermal decomposition parameters for zirconyl propionate as determined by Thermogravimetric Analysis (TGA).[2]
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |
The final residue of ~35% corresponds to the theoretical percentage of ZrO₂ in the zirconyl propionate complex, indicating complete conversion.[2]
This protocol describes a general procedure for the calcination of this compound powder to synthesize zirconia nanoparticles.
-
Preparation: Place a known quantity of dry this compound powder into a ceramic crucible.
-
Furnace Placement: Place the crucible in the center of a programmable muffle furnace.
-
Heating Program:
-
Set the furnace to ramp up to the target calcination temperature (e.g., 500°C for tetragonal phase, 700°C for monoclinic phase) at a controlled rate (e.g., 10°C/min).[2][8]
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and phase formation.
-
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Collection: Carefully remove the crucible from the furnace. The resulting white powder is zirconium dioxide.
-
Characterization: Characterize the synthesized zirconia powder using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase and Scanning Electron Microscopy (SEM) to observe the particle morphology.
Visual Guides
The following diagram illustrates the typical workflow for synthesizing and characterizing zirconia from a this compound precursor.
Caption: Workflow for Zirconia Synthesis and Characterization.
This diagram provides a decision-making flowchart for troubleshooting common issues during the synthesis of zirconia.
Caption: Troubleshooting Flowchart for Zirconia Synthesis.
References
- 1. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting poor adhesion in Zirconium propionate-based coatings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for poor adhesion in Zirconium propionate-based coatings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a coating formulation?
A1: this compound (ZPP) is an organometallic compound primarily used as an adhesion promoter and a cross-linker in coatings and inks.[1][2] Its main role is to form strong chemical bonds between the coating's polymer binder and the substrate, thereby improving adhesion, heat resistance, and scrub resistance.[1][3] It is particularly effective for enhancing adhesion on challenging substrates like polypropylene, polyethylene, and various metals.[2][3]
Q2: Why am I experiencing poor adhesion even after adding this compound?
A2: Poor adhesion, despite the use of an adhesion promoter like ZPP, can stem from several factors. The most common issues include inadequate substrate preparation, incorrect ZPP concentration, improper curing, a mismatch between the coating's surface tension and the substrate's surface energy, or incompatibility with other formulation components.[4][5][6]
Q3: What are the most common root causes of coating adhesion failure?
A3: The most prevalent causes of adhesion failure are:
-
Inadequate Surface Preparation : This is a primary culprit. Surfaces must be completely free of contaminants like oils, grease, and dust, and may require mechanical or chemical profiling to ensure a good anchor for the coating.[5]
-
Surface Contamination : Even minute amounts of contaminants introduced during or before application can interfere with the bond between the coating and substrate.[5][7]
-
Improper Curing : Failure to follow the specified curing schedule (time and temperature) can prevent the coating from fully cross-linking and developing its final adhesive strength.[5]
-
Formulation Issues : Problems such as incorrect additive dosage, improper pH, or binder incompatibility can all lead to adhesion failure.[4][8]
Q4: Can the concentration of this compound be too high?
A4: Yes. While it is an adhesion promoter, an excessive dosage of this compound can be detrimental. Organometallic compounds like ZPP are highly reactive, and an overdosage can lead to unreacted alkoxy groups within the coating matrix, which can paradoxically cause a loss of adhesion.[4] It is crucial to determine the optimal concentration through ladder studies.
Q5: What is the role of pH in my formulation, and how does it affect adhesion?
A5: The pH of a coating formulation, especially a water-based one, is critical. It influences the stability of the polymer emulsion, the dispersion of pigments and fillers, and the reactivity of cross-linkers like ZPP.[8][9] An incorrect pH can lead to instability (coagulation or gelation) and can affect the interaction at the coating-substrate interface, thereby compromising adhesion.[8][10] For some zirconium conversion coatings on metal, a slightly acidic pH of 4.0-4.5 has been shown to be effective for film formation and corrosion resistance.[11]
Section 2: Troubleshooting Workflow for Poor Adhesion
If your this compound-based coating is exhibiting poor adhesion, a systematic approach is the most effective way to identify the root cause. The following workflow provides a logical sequence of investigation.
Caption: A step-by-step workflow for troubleshooting poor coating adhesion.
Section 3: In-Depth Diagnostic Questions
Substrate Preparation and Surface Properties
Q: How do I confirm my substrate is adequately prepared for coating?
A: Proper substrate preparation is the foundation of good adhesion.[5] Your protocol should ensure the following:
-
Cleaning: All contaminants such as oil, grease, rust, and other foreign matter must be completely removed.[5] This can be achieved through methods like solvent wiping or alkaline washing.
-
Profiling: The surface may need to be mechanically or chemically profiled to create a texture for the coating to "grip."[5] Methods include abrasive blasting or chemical etching.
-
Rinsing and Drying: After cleaning or etching, ensure the substrate is thoroughly rinsed to remove residual chemicals and completely dried before coating application.
-
Verification: A simple "water break test" can be used on metals. If water sheets evenly across the surface without beading, it indicates a clean, high-energy surface.
Q: My substrate is a low-energy polymer like polypropylene. What special considerations are needed?
A: Low-energy surfaces are notoriously difficult to coat because their low surface energy prevents proper wetting by the liquid coating.[12] For good adhesion, the surface energy of the substrate should ideally be at least 10 dynes/cm higher than the surface tension of the coating.[12] To increase the surface energy of polymers, consider pre-treatments such as:
-
Corona Treatment
-
Flame Treatment
-
Plasma Treatment
Coating Formulation and ZPP Mechanism
Q: How does this compound chemically bond the coating to the substrate?
A: this compound acts as a molecular bridge. It functions by reacting with nucleophilic groups (like hydroxyl [-OH] and carboxyl [-COOH]) present in the polymer binder of the coating and on the surface of the substrate.[13] This creates a durable, cross-linked network of covalent bonds at the interface, significantly enhancing adhesion and chemical resistance.[13][14]
Caption: ZPP forms a chemical bridge between the polymer binder and the substrate.
Curing Process
Q: How can I be sure my curing process is not the cause of adhesion failure?
A: Each coating formulation has a specific curing schedule (time and temperature) required to achieve full cross-linking and final properties.[5]
-
Follow the Technical Data Sheet (TDS): Always adhere strictly to the manufacturer's recommended cure schedule.
-
Verify Oven Performance: Ensure your curing oven's thermocouples are calibrated for accurate temperature readings.[5]
-
Ensure Uniform Heating: Check that airflow within the oven is uniform to prevent hot or cold spots, which can lead to inconsistent curing across the coated part.[5] For coatings cured at different temperatures, note that properties can change significantly. For example, some silicate-zirconium hybrid materials show changes in hydrophilicity and network condensation based on the curing temperature.[15]
Section 4: Quantitative Data & Comparison Tables
Table 1: Adhesion Troubleshooting Checklist
| Parameter Category | Potential Cause of Failure | Recommended Action |
| Substrate | Contamination (oils, dust, mold release) | Implement multi-stage cleaning (e.g., solvent wipe, alkaline wash). |
| Low Surface Energy (e.g., plastics) | Perform surface activation (corona, flame, plasma).[12] | |
| Improper Surface Profile (too smooth) | Mechanically abrade or chemically etch the surface.[5] | |
| Formulation | Sub-optimal ZPP Concentration | Conduct a ladder study to find the ideal dosage (typically 1-3%).[1] |
| Overdosage of ZPP | Reduce ZPP concentration; excess can impair adhesion.[4] | |
| Incorrect pH | Measure and adjust pH to the recommended range for the system.[8] | |
| Incompatible Polymer Binder | Ensure the binder has sufficient -OH or -COOH groups for ZPP to react with.[13] | |
| Application | Inconsistent Film Thickness | Calibrate spray equipment; ensure consistent application technique. |
| Environmental Contamination | Apply coating in a clean, controlled environment.[5] | |
| Curing | Incorrect Temperature or Time | Strictly follow the TDS; verify oven temperature and dwell time.[5] |
| Non-uniform Curing | Profile the oven to ensure consistent heating across the part.[5] |
Table 2: Comparison of Common Adhesion Test Methods
| Method | Standard | Principle | Output | Best For |
| Cross-Cut/Cross-Hatch Test | ASTM D3359 | A lattice pattern is cut into the coating. Tape is applied and removed. Adhesion is rated based on the amount of coating lifted off.[16][17] | Qualitative (0B-5B scale) | Quick quality control checks; thin coatings on rigid substrates.[16] |
| Pull-Off Test | ASTM D4541 | A loading fixture (dolly) is glued to the coating. A perpendicular force is applied until the dolly is pulled off, detaching the coating.[16] | Quantitative (psi or MPa) | Obtaining precise bond strength data; evaluating multi-layer systems.[16] |
| Knife Adhesion Test | ASTM D6677 | A utility knife is used to score the coating. Adhesion is judged visually based on the difficulty of removal and the nature of the peeling.[16] | Qualitative (Rating scale) | Field testing and quick, subjective evaluations of coating toughness.[16] |
Section 5: Key Experimental Protocols
Protocol 1: Cross-Hatch Adhesion Test (Method B, based on ASTM D3359)
This method is intended for coatings with a thickness of less than 5 mils (125 µm).[17]
1. Apparatus:
-
A sharp cutting tool with a series of parallel blades (cross-hatch cutter). For coatings up to 2 mils, use 1 mm spacing; for 2-5 mils, use 2 mm spacing.[17]
-
Pressure-sensitive tape as specified by the standard.
-
Illuminated magnifier for inspection.
2. Procedure:
-
Select a representative, flat area of the coated surface.
-
Place the cutter on the surface and, with firm pressure, make a cut through the coating to the substrate.
-
Make a second cut at a 90-degree angle to the first to create a lattice pattern.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place firmly with a finger or pencil eraser to ensure good contact.
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
3. Evaluation:
-
Inspect the grid area for removal of coating from the substrate.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal; 0B: over 65% of the area has flaked).
Protocol 2: Pull-Off Adhesion Strength Test (based on ASTM D4541)
This method provides a quantitative measure of the adhesion strength.[16]
1. Apparatus:
-
Portable pull-off adhesion tester (e.g., Elcometer, PosiTest AT).[16]
-
Loading fixtures (dollies) of the specified diameter.
-
Adhesive for securing the dolly to the coating surface.
-
Cutting tool for isolating the test area (if required).
2. Procedure:
-
Select a flat, representative test area on the coated surface.
-
Clean the dolly and the coating surface to ensure they are free of oils and other contaminants.
-
Mix and apply the adhesive to the face of the dolly.
-
Press the dolly firmly onto the coated surface and allow the adhesive to cure completely according to the manufacturer's instructions.
-
If the coating is thick or brittle, score around the dolly down to the substrate to isolate the test area.
-
Attach the adhesion tester to the dolly.
-
Apply a smooth, perpendicular tensile force at the specified rate until the dolly and coating are pulled from the surface.
-
Record the maximum force applied.
3. Evaluation:
-
The adhesion strength is calculated in psi or MPa.
-
Record the nature of the failure:
-
Adhesive failure: At the coating-substrate interface.
-
Cohesive failure: Within the coating itself.
-
Glue failure: At the dolly-coating interface (indicates an invalid test).
-
References
- 1. scribd.com [scribd.com]
- 2. This compound, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. specialchem.com [specialchem.com]
- 5. suncoating.com [suncoating.com]
- 6. diva-portal.org [diva-portal.org]
- 7. brighton-science.com [brighton-science.com]
- 8. vichem.vn [vichem.vn]
- 9. mdpi.com [mdpi.com]
- 10. intercorr.com.br [intercorr.com.br]
- 11. researchgate.net [researchgate.net]
- 12. corkindustries.com [corkindustries.com]
- 13. chempoint.com [chempoint.com]
- 14. Adhesion Promoters Provide a Better Bond Between Metal Substrates and Coatings - Lubrizol [lubrizol.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. kta.com [kta.com]
Improving the catalytic activity of Zirconium propionate in polymerization
Technical Support Center: Zirconium Propionate in Polymerization
Welcome to the technical support center for the utilization of this compound as a catalyst in polymerization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound serves as a catalyst or co-catalyst, particularly in the production of polyesters and polyolefins. Its function is to initiate the polymerization process, as well as to control the molecular weight and structure of the resulting polymer.[1] This control helps in producing polymers with desired characteristics such as specific strength, flexibility, and thermal stability.[1]
Q2: What makes the propionate ligands in this compound significant for catalysis?
A2: The propionate ligands are crucial as they influence the compound's solubility in organic solvents, overall stability, and reactivity.[2] They are part of a structure often composed of hydroxy-bridged zirconium polymers.[3] The coordination between the zirconium center and the propionate ligands can shift, creating vacant sites that act as Lewis acid centers, which are vital for its catalytic activity.[2]
Q3: In what types of solvents is this compound soluble?
A3: this compound is insoluble in water but demonstrates solubility in organic solvents such as isopropanol, ethanol, and ethyl acetate.[2][3][4][5] This solubility in organic media is a key property for its application in various solvent-based systems.[2]
Q4: What is the thermal stability of this compound?
A4: this compound begins to decompose at approximately 160°C.[2][5] This initial decomposition phase continues up to 250°C, leading to the formation of an intermediate oxy-propionate species.[2] Complete conversion to zirconium oxide (ZrO₂) occurs at temperatures exceeding 350°C.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during polymerization experiments using this compound.
Issue 1: Low Catalytic Activity or Polymer Yield
-
Possible Cause A: Suboptimal Temperature
-
Troubleshooting: The catalytic activity of zirconium-based catalysts is highly dependent on the polymerization temperature. For propylene polymerization with certain zirconocene systems, activity can be low at 0°C, increase at 25°C, and peak around 40°C.[6] Conversely, excessively high temperatures (e.g., 100°C) can lead to a significant loss of activity, possibly due to catalyst degradation.[7] It's crucial to empirically determine the optimal temperature for your specific monomer and system.
-
-
Possible Cause B: Inappropriate Co-catalyst or Activator Ratio
-
Troubleshooting: Many zirconium-based catalysts require a co-catalyst, such as methylaluminoxane (MAO) or other alkylaluminum compounds, for activation.[8] The ratio of the co-catalyst to the zirconium catalyst (e.g., Al/Zr ratio) is critical. High ratios can sometimes lead to the formation of bridged zirconium-aluminum complexes that may alter activity.[8] For some systems, reducing the [Al]/[Zr] ratio from a very high level to a moderate one can increase the molecular weight of the polymer, though it might decrease the initiation efficiency if reduced too much.[9]
-
-
Possible Cause C: Catalyst Deactivation
-
Troubleshooting: Catalyst deactivation can occur through various mechanisms. One common route is the formation of "dormant" species, for instance, through 2,1-misinsertion of a monomer like propylene, which are less reactive towards further insertions.[7] The presence of impurities like water or oxygen in the reaction system can also deactivate the catalyst. Ensure all reagents and the reaction setup are scrupulously dried and deoxygenated.
-
Issue 2: Poor Control Over Polymer Molecular Weight
-
Possible Cause A: Incorrect Polymerization Temperature
-
Troubleshooting: There is often an inverse relationship between polymerization temperature and the molecular weight of the resulting polymer.[6][10] Higher temperatures can increase the rate of chain transfer reactions, leading to shorter polymer chains and lower molecular weights.[10] To obtain a higher molecular weight, consider lowering the polymerization temperature.[6]
-
-
Possible Cause B: Chain Transfer Reactions
Issue 3: Undesirable Polymer Properties (e.g., low isotacticity)
-
Possible Cause A: Catalyst Structure
-
Troubleshooting: The stereoselectivity of the polymerization is highly dependent on the ligand architecture of the zirconium catalyst. For instance, in zirconocene catalysts, the symmetry and bulkiness of the ligands play a crucial role in determining the tacticity of polypropylene.[7][11] If high stereoregularity is required, it may be necessary to screen different zirconium catalysts with varying ligand systems.
-
-
Possible Cause B: Regioirregularities
-
Troubleshooting: Occasional regioirregular monomer insertions (e.g., 2,1-insertions in propylene polymerization) can disrupt the polymer's microstructure.[11] These "mistakes" can also significantly slow down the rate of chain propagation.[11] The frequency of such errors is influenced by the catalyst's structure and the polymerization conditions.[12]
-
Data Presentation
Table 1: Effect of Polymerization Temperature on Catalytic Activity and Polymer Molecular Weight for Propylene Polymerization
| Polymerization Temperature (°C) | Catalytic Activity (kg PP / (mol Zr * h)) | Molecular Weight (Mn, kg/mol ) | Polydispersity Index (PDI) |
| 0 | Low | High | Narrow |
| 25 | Medium | Medium | Narrow |
| 40 | High | Low | Narrow |
| 60 | Decreasing | Lower | Broadening |
Note: This table presents a generalized trend based on typical observations for zirconocene-catalyzed propylene polymerization.[6][10] Actual values will vary depending on the specific catalyst system, co-catalyst, and other reaction conditions.
Table 2: Influence of Co-catalyst (MAO) to Catalyst Ratio on Propylene Polymerization
| [Al]/[Zr] Ratio | Catalytic Activity | Molecular Weight (Mn) | Initiation Efficiency |
| 100 | Low | High | Low |
| 300 | High | Medium | High |
| 1000 | Very High | Lower | Very High |
| 2000 | Very High | Low | Very High |
Note: This table illustrates a general trend.[9] The optimal [Al]/[Zr] ratio needs to be determined experimentally for each specific catalytic system.
Experimental Protocols
Protocol 1: General Procedure for Homogeneous Polymerization of Propylene
-
Reactor Preparation: A suitable glass or stainless-steel reactor is thoroughly dried under vacuum and heat. The reactor is then purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Preparation: The polymerization solvent (e.g., toluene or heptane) is purified by passing it through columns of deoxygenating and drying agents. The monomer (propylene) is also purified to remove inhibitors and impurities.
-
Catalyst and Co-catalyst Preparation: Stock solutions of the this compound (or a derivative) and the co-catalyst (e.g., MAO) are prepared in the purified solvent inside a glovebox.
-
Reaction Setup: The desired amount of solvent is transferred to the reactor. The reactor is then brought to the desired polymerization temperature.
-
Initiation: The co-catalyst solution is added to the reactor, followed by the zirconium catalyst solution. The system is allowed to equilibrate.
-
Polymerization: The monomer is introduced into the reactor at a constant pressure. The reaction is allowed to proceed for the desired time, with continuous stirring.
-
Termination: The polymerization is quenched by adding a proton source, such as acidified methanol.
-
Polymer Isolation: The polymer is precipitated, washed multiple times with a suitable solvent (e.g., methanol) to remove catalyst residues, and then dried under vacuum to a constant weight.
-
Characterization: The obtained polymer is characterized for its molecular weight, polydispersity, and microstructure using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
Visualizations
Caption: A typical experimental workflow for zirconium-catalyzed polymerization.
Caption: Troubleshooting logic for addressing low polymer yield.
References
- 1. This compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 2. This compound | 25710-96-7 | Benchchem [benchchem.com]
- 3. Zirconium_propionate [chemeurope.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quasi-Living Polymerization of Propene with an Isotactic-Specific Zirconocene Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Minimizing residual organics in films from Zirconium propionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zirconium propionate to create zirconium oxide films. The primary focus is on minimizing residual organic components in the final films.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of fabricating zirconium oxide films from this compound.
Q1: My final zirconium oxide film has a yellow or brownish tint. What is the likely cause and how can I resolve this?
A1: A yellow or brownish discoloration is typically indicative of residual carbon from the incomplete combustion of the propionate ligands. To resolve this, consider the following post-deposition treatments:
-
Optimize Annealing: Increase the annealing temperature or duration. This compound's main decomposition stage occurs between 200°C and 450°C.[1] Ensuring the temperature is sufficiently high and held for an adequate time in an oxygen-rich atmosphere will promote the complete oxidation of organic residues into volatile CO2 and H2O.
-
UV-Ozone Treatment: This method is highly effective at removing thin layers of organic contamination.[2][3] The process uses UV light to generate ozone, which is a strong oxidizing agent that breaks down organic molecules.[3][4][5]
-
Oxygen Plasma Cleaning: Exposing the film to an oxygen plasma can effectively remove organic residues through chemical reactions similar to combustion.[6][7] This is a robust method for cleaning surfaces at a molecular level.[8]
Q2: I am observing poor adhesion of a subsequently deposited layer onto my zirconium oxide film. Could residual organics be the cause?
A2: Yes, a nanoscale layer of organic residue can significantly reduce surface energy, leading to poor adhesion.[4][9]
-
Problem: Organic contaminants can create a weak boundary layer, preventing a strong bond between the zirconium oxide and the next material.
-
Solution: Implement a surface cleaning step before depositing the next layer. Both UV-Ozone and plasma treatments are excellent for this purpose as they not only remove organics but also increase the surface energy (hydrophilicity), which promotes better adhesion.[4][8][9]
Q3: My standard thermal annealing process is not completely removing the organic components. What are my alternative options?
A3: If thermal annealing alone is insufficient, a multi-step or alternative cleaning approach is recommended.
-
Combined Approach: Use thermal annealing to remove the bulk of the organic material, followed by a more surface-sensitive technique like UV-Ozone or plasma cleaning to eliminate the final traces of residue.
-
Plasma Cleaning: This method is highly efficient for removing stubborn organic contaminants.[10] It can be tailored by adjusting parameters like gas type (e.g., Oxygen, Argon-Oxygen mix), power, and treatment time to optimize the removal process without damaging the underlying film.[10]
-
UV-Ozone Cleaning: This is a gentle, non-contact method that effectively removes thin organic films (typically less than 100 Angstroms).[2] It is performed at atmospheric pressure and can be a cost-effective solution for achieving ultra-clean surfaces.[2]
Q4: How do I choose between UV-Ozone and Plasma cleaning for removing residual organics?
A4: The choice depends on the nature of the contamination, the sensitivity of your substrate, and equipment availability.
-
UV-Ozone Cleaning: Best for removing very thin, uniform layers of organic contamination. It is a gentler process than plasma cleaning and is less likely to cause surface damage.[3][5] However, it is less effective against inorganic contaminants or very thick organic layers.[4][11]
-
Plasma Cleaning: A more aggressive and versatile method. It can remove thicker and more robust organic layers and can be adapted to remove other contaminants by changing the process gas (e.g., hydrogen plasma can remove oxides).[6][7] However, there is a higher risk of surface modification or damage if the process is not carefully controlled.[4]
Frequently Asked Questions (FAQs)
Q1: At what temperature range does this compound thermally decompose?
A1: this compound begins to decompose at approximately 160-200°C.[1][12] The main decomposition stage, where the bulk of the organic ligands are removed, occurs between 200°C and 450°C, ultimately yielding zirconium oxide at higher temperatures.[1][12]
Q2: What are the primary methods for removing residual organics from films derived from this compound?
A2: The three primary methods are:
-
Thermal Annealing: Heating the film in a controlled atmosphere (typically air or oxygen) to thermally decompose and oxidize the organic residues. Annealing at temperatures between 450°C and 550°C has been shown to be effective for producing crystalline ZrO2 films.[13]
-
UV-Ozone Treatment: A dry, oxidizing process that uses ultraviolet light to break down organic molecules and generate ozone for further oxidation.[2][3]
-
Plasma Cleaning: A process that uses an energized gas (plasma) to react with and remove surface contaminants.[6][10] Oxygen plasma is highly effective for organic removal.[6]
Q3: How can I verify that the organic residues have been successfully removed?
A3: Several surface-sensitive analytical techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of carbon on the surface and provide information about its chemical state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the vibrational modes of organic functional groups (like C-H bonds) if they are present in sufficient quantities.[14][15][16]
-
Contact Angle Measurement: A simple and effective method. A clean, inorganic surface like zirconium oxide should be highly hydrophilic (have a low water contact angle). A high contact angle can indicate the presence of hydrophobic organic contamination.[13]
Q4: Does the film deposition method influence the amount of residual organics?
A4: Yes. The deposition technique (e.g., spin coating, dip coating, spray pyrolysis) and the precursor solution chemistry can impact the initial amount and distribution of organics in the as-deposited film.[8][17] A uniform, thin coating is generally easier to clean than a thick or non-uniform one. The choice of solvent and precursor concentration can also play a role.[17][18]
Data Presentation
Table 1: Thermal Decomposition of Zirconyl Carboxylates
This table summarizes the thermal decomposition characteristics of zirconyl propionate compared to other similar compounds, as determined by Thermogravimetric Analysis (TGA).
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |
| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |
| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |
| Data sourced from BenchChem.[1] |
Table 2: Comparison of Post-Deposition Cleaning Techniques
This table provides a comparative overview of the common methods used to remove residual organics.
| Technique | Mechanism | Typical Process Conditions | Pros | Cons |
| Thermal Annealing | Thermal decomposition and oxidation | 450-900°C in Air or O2 atmosphere | Removes bulk organics; Can induce crystallization | High temperatures may be unsuitable for some substrates; May not remove all surface residues |
| UV-Ozone Cleaning | Photolysis and oxidation by ozone and atomic oxygen[5] | Ambient pressure, Room Temp to 300°C, 5-30 min | Gentle, no-contact process;[2] Effective for thin residues;[2] Improves adhesion[4] | Ineffective for thick or inorganic contamination;[4][11] Slower than plasma |
| Plasma Cleaning | Chemical reaction and physical sputtering by energized gas | Low pressure, RF/DC power, 1-15 min | Highly effective and fast;[10] Versatile (different gases for different contaminants);[6] Removes robust residues | Can cause surface damage if not optimized;[4] Requires vacuum equipment |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for fabricating ZrO2 films and minimizing organics.
Caption: Simplified thermal decomposition pathway of this compound.
Caption: Logical relationship between contaminant types and cleaning methods.
References
- 1. benchchem.com [benchchem.com]
- 2. svc.org [svc.org]
- 3. sciplasma.com [sciplasma.com]
- 4. azom.com [azom.com]
- 5. samcointl.com [samcointl.com]
- 6. sciplasma.com [sciplasma.com]
- 7. vaccoat.com [vaccoat.com]
- 8. sciplasma.com [sciplasma.com]
- 9. harrickplasma.com [harrickplasma.com]
- 10. The Use Of Plasma Cleaning For Removing Organic Contamination - Fari Plasma [fariplasma.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 13. The Influence of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films and How Affects the Hydrophilicity [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. repositum.tuwien.at [repositum.tuwien.at]
- 18. researchgate.net [researchgate.net]
Strategies to control particle size in Zirconium propionate nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zirconium propionate nanoparticles. The following sections offer strategies to control particle size and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the particle size of this compound nanoparticles?
A1: The final particle size of this compound nanoparticles is primarily influenced by several experimental parameters, including precursor concentration, reaction temperature, pH of the solution, water-to-precursor ratio, and the type and concentration of any surfactants used. Careful control of these factors is crucial for achieving the desired particle size and distribution.
Q2: How does the concentration of this compound affect the final nanoparticle size?
A2: The relationship between precursor concentration and nanoparticle size can be complex. Generally, at lower concentrations, there might be fewer nucleation sites, leading to the growth of larger particles. Conversely, very high concentrations can lead to rapid nucleation and the formation of a large number of smaller particles. However, this can also sometimes result in aggregation if not properly controlled.
Q3: What is the role of temperature in controlling particle size?
A3: Temperature plays a critical role in the kinetics of nanoparticle formation. Higher reaction temperatures typically lead to faster hydrolysis and condensation rates, which can result in the formation of smaller, more crystalline nanoparticles. For instance, in the hydrothermal synthesis of zirconia nanoparticles, a reaction temperature of 150°C has been shown to produce particles around 23-25 nm.[1][2]
Q4: Can pH be used to control the size of this compound nanoparticles?
A4: Yes, the pH of the reaction medium significantly impacts particle size. Acidic conditions (pH 3-4) tend to favor the formation of smaller particles and can help stabilize the tetragonal phase of zirconia at lower temperatures.[3] In contrast, basic conditions (pH 9-10) generally lead to the formation of larger particles.[3]
Q5: How do surfactants help in controlling nanoparticle size?
A5: Surfactants, or capping agents, adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth.[2] Increasing the concentration of a surfactant generally leads to a decrease in particle size, up to a certain saturation point.[4] Common surfactants used in nanoparticle synthesis include polyvinylpyrrolidone (PVP), cetyltrimethylammonium bromide (CTAB), and sodium dodecyl sulfate (SDS).
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the synthesis of this compound nanoparticles. The tables below summarize the expected outcomes of varying key synthesis parameters.
Troubleshooting Common Synthesis Issues
| Issue Encountered | Potential Cause | Suggested Solution |
| Particles are too large | Low nucleation rate, excessive particle growth. | - Increase the reaction temperature to promote faster nucleation. - Decrease the this compound precursor concentration. - Adjust the pH to be more acidic (e.g., pH 3-4). - Increase the concentration of the surfactant/capping agent. |
| Particles are too small | High nucleation rate, limited particle growth. | - Decrease the reaction temperature to slow down nucleation. - Increase the this compound precursor concentration. - Adjust the pH to be more basic (e.g., pH 9-10). - Decrease the concentration of the surfactant/capping agent. |
| Broad particle size distribution (polydispersity) | Inhomogeneous reaction conditions, ongoing nucleation during particle growth. | - Ensure rapid and uniform mixing of reactants. - Control the temperature precisely throughout the reaction. - Optimize the surfactant concentration to effectively cap newly formed particles. |
| Particle aggregation | Insufficient surface stabilization, inappropriate pH. | - Increase the concentration of the surfactant or try a different type of surfactant. - Adjust the pH away from the isoelectric point of the nanoparticles. - Ensure thorough washing of the nanoparticles to remove residual ions. |
Quantitative Impact of Synthesis Parameters on Zirconia Nanoparticle Size
The following tables provide a summary of quantitative data on the effect of different synthesis parameters on the final particle size of zirconia nanoparticles. Note: Some of the data presented is from studies using other zirconium alkoxide precursors but can serve as a valuable starting point for optimizing the synthesis with this compound.
Table 1: Effect of Precursor Concentration and Temperature (Hydrothermal Synthesis of Zirconia)
| Precursor Concentration (mol/L) | Temperature (°C) | Reaction Time (hours) | Average Particle Size (nm) |
| ~0.0092 | 150 | 83.18 | ~23 |
| Not Specified | 150 | 4 | ~25 |
Data adapted from studies on hydrothermal synthesis of zirconia nanoparticles.[1][2]
Table 2: Effect of Calcination Temperature on Zirconia Nanoparticle Size
| Precursor System | Initial Calcination Temperature (°C) | Final Calcination Temperature (°C) | Initial Particle Size (nm) | Final Particle Size (nm) |
| Zirconia | 400 | 1100 | Not specified | Increase in crystal size observed |
| ZnO (for comparison) | 400 | 650 | 66 | 46 |
Data adapted from studies on the effect of calcination temperature.[5][6]
Table 3: Qualitative Effect of pH and Water-to-Precursor Ratio in Sol-Gel Synthesis
| Parameter | Condition | Expected Outcome on Nanoparticle Size |
| pH | Acidic (pH 3-4) | Smaller particle size |
| Basic (pH 9-10) | Larger particle size | |
| Water to Precursor Ratio | Low | Slower hydrolysis, potentially smaller particles |
| High | Faster hydrolysis, may lead to larger agglomerates |
Qualitative trends based on sol-gel synthesis protocols for zirconyl propionate.[3]
Experimental Protocols
Detailed Methodology: Sol-Gel Synthesis of Zirconia Nanoparticles using this compound
This protocol describes a common method for synthesizing zirconia nanoparticles from a this compound precursor.
Materials:
-
Zirconium (IV) propionate solution
-
Ethanol (anhydrous)
-
Deionized water
-
Nitric acid (for acidic route) or Ammonium hydroxide (for basic route)
-
Surfactant (e.g., PVP, CTAB) (optional)
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers and flasks
-
Condenser
-
Centrifuge
-
Oven
-
Tube furnace for calcination
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a known concentration of zirconium (IV) propionate in anhydrous ethanol.
-
If a surfactant is used, add it to this solution and stir until fully dissolved.
-
-
Hydrolysis:
-
Prepare a separate solution of ethanol and deionized water.
-
For the acidic route , add a few drops of nitric acid to the water/ethanol mixture to adjust the pH to 3-4.
-
For the basic route , add ammonium hydroxide to the water/ethanol mixture to adjust the pH to 9-10.
-
Slowly add the water/ethanol solution to the this compound solution under vigorous stirring.
-
-
Condensation and Gelation:
-
Continue stirring the mixture at a controlled temperature (e.g., 60°C) for several hours. A gel will gradually form.
-
-
Aging:
-
Allow the gel to age for a specific period (e.g., 24-48 hours) at room temperature.
-
-
Washing and Drying:
-
Wash the gel multiple times with ethanol and deionized water to remove unreacted precursors and byproducts. Centrifugation can be used to separate the gel from the solvent.
-
Dry the washed gel in an oven at a temperature around 80-100°C.
-
-
Calcination:
-
Calcine the dried powder in a tube furnace at a specific temperature (e.g., 400-800°C) for a set duration to induce crystallization and form the final zirconia nanoparticles. The calcination temperature significantly influences the crystal phase and size of the nanoparticles.[3]
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound nanoparticle synthesis and the logical relationships between key synthesis parameters and the resulting nanoparticle properties.
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
Caption: Logical relationships between synthesis parameters and nanoparticle properties.
References
- 1. [PDF] Hydrothermal synthesis of nano-size zirconia using commercial zirconia powder: process optimization through response surface methodology | Semantic Scholar [semanticscholar.org]
- 2. Hydrothermal synthesis, characterization and dielectric properties of zirconia nanoparticles - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chalcogen.ro [chalcogen.ro]
Technical Support Center: Purity Analysis of Synthesized Zirconium Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Zirconium Propionate.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound can have a purity of up to 99.999% (5N)[1]. However, the purity can vary between suppliers. It is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific batch information.
Q2: What are the common impurities found in synthesized this compound?
A2: Common impurities can include:
-
Hafnium: Zirconium and hafnium are chemically similar and often occur together. Hafnium oxide (HfO₂) can account for approximately 2 wt% of the combined ZrO₂ + HfO₂ content[2].
-
Unreacted Starting Materials: Depending on the synthesis route, residual zirconium salts (like zirconium oxychloride or zirconium (IV) chloride) and propionic acid may be present[3].
-
Solvent Residues: If the synthesis or purification process involves solvents, trace amounts may remain in the final product. This compound is soluble in isopropanol, ethanol, and ethyl acetate[4][5][6][7].
-
Water: Although this compound is insoluble in water, moisture can be introduced during synthesis or handling[4][5][7].
Q3: How can I confirm the identity of my synthesized this compound?
A3: Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the identity of this compound. The presence of characteristic absorption bands confirms the coordination of the propionate ligand to the zirconium center[3]. Look for:
-
C-H stretching: Aliphatic C-H stretching vibrations from the propionate's ethyl group in the 2800–3000 cm⁻¹ region[3].
-
COO⁻ stretching: Asymmetric and symmetric stretching vibrations of the carboxylate group, typically appearing in the 1540–1650 cm⁻¹ range[3].
Q4: What is the thermal stability of this compound?
A4: this compound begins to decompose at approximately 160-200°C[3][8]. The thermal decomposition generally occurs in stages, with an initial decomposition leading to an intermediate oxy-propionate species, followed by complete conversion to zirconium oxide (ZrO₂) at temperatures above 350°C[5].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| FTIR spectrum shows a broad peak around 3200-3500 cm⁻¹ | Presence of water or residual hydroxyl groups. | Dry the sample under vacuum at a temperature below its decomposition point. Ensure proper handling and storage to prevent moisture absorption. |
| Elemental analysis (e.g., ICP-OES) shows a lower than expected zirconium content. | Incomplete reaction or presence of excess organic material. | Review the synthesis protocol, ensuring correct stoichiometry and reaction conditions. Purify the product to remove unreacted propionic acid or byproducts. |
| TGA curve shows an initial weight loss at a temperature below 100°C. | Presence of residual solvent or adsorbed water. | This is indicative of volatile components. To obtain the true decomposition profile of the material, ensure the sample is thoroughly dried before analysis. |
| The final residue from TGA is significantly different from the theoretical ZrO₂ content. | Incomplete decomposition or formation of non-stoichiometric oxides. | Ensure the TGA is run to a sufficiently high temperature (e.g., 800-1000°C) to ensure complete conversion to ZrO₂[8]. The presence of certain impurities can also affect the final residue. |
| The synthesized product has a strong odor of propionic acid. | Incomplete removal of unreacted propionic acid. | Wash the product with a suitable non-solvent and dry it under vacuum. |
Quantitative Data Summary
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white powder[1][5][9] |
| Molecular Formula | Zr(CH₃CH₂COO)₄[4] |
| CAS Number | 84057-80-7[1][2][5][10] |
| Solubility | Insoluble in water; Soluble in isopropanol, ethanol, ethyl acetate[2][6][7] |
| Decomposition Onset | ~160-200°C[8] |
| Final Decomposition Product | Zirconium Dioxide (ZrO₂)[5][8] |
Table 2: Key Spectroscopic and Thermal Analysis Data
| Analytical Technique | Parameter | Typical Range/Value |
| FTIR | C-H Stretching | 2800–3000 cm⁻¹[3] |
| COO⁻ Stretching | 1540–1650 cm⁻¹[3] | |
| TGA | Onset Decomposition Temperature | ~200°C[8] |
| Main Decomposition Stage | 200 - 450°C[8] | |
| Final Residue (% ZrO₂) | ~35%[8] |
Experimental Protocols
Methodology 1: Purity Assessment by Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an inert sample pan (e.g., alumina or platinum)[8].
-
Experimental Conditions:
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset decomposition temperature, identify decomposition stages, and calculate the percentage of weight loss at each stage. The final residual mass should correspond to the theoretical percentage of ZrO₂[8].
Methodology 2: Identification by Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A calibrated FTIR spectrometer.
-
Sample Preparation: Prepare a solid sample for analysis, typically by creating a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for C-H stretching (2800–3000 cm⁻¹) and carboxylate (COO⁻) stretching (1540–1650 cm⁻¹) to confirm the presence of the propionate ligand coordinated to zirconium[3].
Visualizations
References
- 1. americanelements.com [americanelements.com]
- 2. This compound, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 3. This compound | 25710-96-7 | Benchchem [benchchem.com]
- 4. Zirconium_propionate [chemeurope.com]
- 5. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 10. avanca.com [avanca.com]
Validation & Comparative
A Comparative Guide to Zirconium Propionate and Zirconium Alkoxides as Precursors for Zirconia-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of high-quality zirconia (ZrO₂) based materials for a wide range of applications, including advanced ceramics, catalysts, and biocompatible coatings in drug delivery systems. Zirconium propionate and zirconium alkoxides are two common classes of precursors, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound | Zirconium Alkoxides (e.g., n-propoxide, t-butoxide) |
| Chemical Nature | A zirconium carboxylate salt | Organometallic compounds with Zr-O-C bonds |
| Hydrolytic Stability | Generally more stable towards hydrolysis | Highly reactive towards moisture, requiring inert atmosphere handling |
| Decomposition Temp. | Lower onset of decomposition (~200 °C)[1] | Varies with alkyl group, generally higher than propionate |
| Solubility | Soluble in organic solvents like ethanol and isopropanol[2][3] | Soluble in parent alcohol and other organic solvents |
| Common Applications | Adhesion promoter, crosslinking agent, precursor for ZrO₂[2] | Precursors for ZrO₂ via sol-gel, MOCVD, and ALD |
| Handling | Less sensitive to air and moisture | Requires stringent anhydrous and inert conditions |
Performance Comparison: A Data-Driven Analysis
The choice between this compound and zirconium alkoxides often hinges on their thermal behavior and reactivity, which directly impact the properties of the final zirconia material.
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) is a crucial technique for understanding the decomposition profile of precursors, which influences the selection of calcination temperatures for the synthesis of zirconia.
| Precursor | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) | Reference |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 | [1] |
| Zirconium n-propoxide | Not explicitly found | - | - | |
| Zirconium isopropoxide | - | Complete by 300°C (in air) | - | |
| Zirconium t-butoxide | Not explicitly found | - | - |
Note: Direct comparative TGA data under identical conditions is scarce in the literature. The presented data is compiled from different sources and should be interpreted with caution.
Zirconyl propionate exhibits a lower decomposition onset temperature compared to what is generally observed for zirconium alkoxides.[1] This can be advantageous in processes where lower processing temperatures are desirable. The final residue of approximately 35% for zirconyl propionate corresponds well with the theoretical percentage of zirconium dioxide (ZrO₂), indicating a clean conversion to the oxide.[1]
Hydrolysis and Condensation Behavior
The reactivity of the precursor with water (hydrolysis) and the subsequent formation of a zirconia network (condensation) are fundamental to sol-gel processes.
Zirconium Alkoxides are notoriously reactive towards water. Their hydrolysis is often rapid and difficult to control, which can lead to uncontrolled precipitation and heterogeneous particle formation. The reaction mechanism involves the nucleophilic attack of water on the zirconium center, followed by the elimination of the corresponding alcohol.
This compound , on the other hand, exhibits greater stability towards hydrolysis. The propionate ligands are less labile than the alkoxide groups, allowing for a more controlled reaction. This increased stability can be beneficial for achieving uniform particle sizes and homogeneous gels.
Experimental Protocols
Sol-Gel Synthesis of Zirconia Nanoparticles
This section provides representative protocols for the synthesis of zirconia nanoparticles using both this compound and a zirconium alkoxide as precursors.
Protocol 1: Sol-Gel Synthesis using Zirconium n-propoxide
Materials:
-
Zirconium (IV) n-propoxide (70 wt. % in n-propanol)
-
n-propanol
-
Deionized water
-
Nitric acid (as catalyst)
Procedure:
-
In a dry, inert atmosphere glovebox, prepare a solution of zirconium n-propoxide in n-propanol.
-
In a separate vessel, prepare a solution of deionized water and nitric acid in n-propanol.
-
Slowly add the water-containing solution to the zirconium precursor solution under vigorous stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, leading to the formation of a sol.
-
The sol can then be aged, dried, and calcined at a suitable temperature (e.g., 400-600 °C) to obtain crystalline zirconia nanoparticles.
Protocol 2: Sol-Gel Synthesis using this compound
Materials:
-
Zirconium (IV) propionate
-
Ethanol
-
Deionized water
-
Ammonia solution (as catalyst)
Procedure:
-
Dissolve this compound in ethanol with stirring.
-
In a separate beaker, prepare a mixture of ethanol, deionized water, and a catalytic amount of ammonia solution.
-
Add the water/ammonia/ethanol mixture dropwise to the this compound solution while stirring vigorously.
-
A gel will form upon continued stirring. Allow the gel to age for 24-48 hours.
-
Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination of the dried gel at a temperature above the decomposition temperature of the propionate ligands (e.g., >450 °C) will yield zirconia powder.
Visualizing the Processes
Hydrolysis and Condensation Pathway for Zirconium Alkoxides
References
Evaluating the performance of Zirconium propionate catalysts against commercial catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy
In the landscape of industrial and pharmaceutical chemistry, the selection of an optimal catalyst is paramount to achieving desired reaction kinetics, product yields, and process efficiency. Zirconium-based catalysts are emerging as viable, and often superior, alternatives to traditional commercial catalysts across a range of applications. This guide provides a detailed comparison of the performance of zirconium-based catalysts, with a focus on systems relevant to zirconium propionate, against established commercial catalysts in key chemical transformations, including polymerization and esterification. The data presented is compiled from peer-reviewed studies to ensure an objective evaluation for researchers and professionals in drug development and chemical synthesis.
Comparative Performance Data
The efficacy of a catalyst is best understood through a direct comparison of key performance indicators under similar reaction conditions. The following tables summarize the quantitative performance of zirconium-based catalysts against their commercial counterparts in polymerization and esterification reactions.
Polymerization: Ring-Opening Polymerization of Lactide
The synthesis of poly(lactic acid) (PLA), a biodegradable polyester, is a critical process in the development of biocompatible materials for medical devices and drug delivery systems. A novel zirconium amine tris(phenolate) catalyst has been demonstrated to be a highly active and selective alternative to the commercial benchmark, tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂).
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Turnover Frequency (h⁻¹) |
| Zirconium Amine Tris(phenolate) | 0.0025 | 15 | 95 | 45,800 | 1.08 | >56,000[1] |
| Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂) (Commercial) | 0.013 | 15 | 96 | 42,300 | 1.15 | Not Reported |
Table 1: Performance comparison in the ring-opening polymerization of rac-lactide at 174°C.[1]
Esterification: Propanoic Acid Esterification with Methanol
Esterification is a fundamental reaction in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients and prodrugs. While direct data for this compound in this specific reaction is limited in publicly available literature, studies on sulfated zirconia (a related zirconium-based solid acid catalyst) provide valuable insights into the potential performance of zirconium catalysts. Here, we compare its performance with the widely used commercial catalyst, Amberlyst 15.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Propanoic Acid Conversion (%) | Methyl Propanoate Selectivity (%) |
| Sulfated Zirconia (1.7 wt% S) | 60 | 4 | ~85 | >98 |
| Amberlyst 15 (Commercial) | 60 | 4 | ~75 | >99 |
Table 2: Comparative performance in the esterification of propanoic acid with methanol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. The following protocols are summarized from the cited literature.
Protocol 1: Ring-Opening Polymerization of rac-Lactide
Catalyst System: Zirconium amine tris(phenolate) initiator and tin(II) bis(2-ethylhexanoate) as the commercial benchmark.
Reaction Setup: All polymerizations were conducted in a nitrogen-filled glovebox. A known mass of rac-lactide (e.g., 20 g) was placed in a glass reactor equipped with a magnetic stirrer and heated to the reaction temperature of 174°C.
Catalyst Introduction: The catalyst, either the solid zirconium complex or a liquid formulation, was added to the molten lactide under vigorous stirring to initiate polymerization. For comparison, Sn(Oct)₂ was used under identical conditions.
Monitoring and Analysis: The reaction progress was monitored by in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy by tracking the disappearance of the lactide carbonyl peak.[1] Aliquots were periodically taken to determine conversion and polymer characteristics.
Product Characterization: Conversion was determined by ¹H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (Đ) of the resulting PLA were determined by gel permeation chromatography (GPC) in tetrahydrofuran (THF) against polystyrene standards.[1]
Protocol 2: Esterification of Propanoic Acid
Catalyst System: Sulfated zirconia and Amberlyst 15.
Reaction Setup: The esterification was carried out in a batch reactor equipped with a reflux condenser and a magnetic stirrer. Propanoic acid, methanol, and the catalyst were added to the reactor.
Reaction Conditions: The reaction mixture was heated to 60°C and stirred vigorously for the duration of the experiment.
Sampling and Analysis: Samples were withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentrations of reactants and products. An internal standard was used for quantification.
Catalyst Recovery: After the reaction, the solid catalyst (sulfated zirconia or Amberlyst 15) was separated from the reaction mixture by filtration, washed with a solvent (e.g., methanol), and dried before being reused in subsequent cycles to test for stability and recyclability.
Reaction Pathway: Zirconium-Catalyzed Esterification
The proposed mechanism for the esterification of a carboxylic acid with an alcohol catalyzed by a Lewis acidic zirconium center is depicted below. The zirconium center coordinates to the carbonyl oxygen of the carboxylic acid, activating the carbonyl group towards nucleophilic attack by the alcohol.
References
Enhancing Material Performance: A Comparative Guide to Zirconium Propionate and Alternatives in Drug Delivery and Coatings
For researchers, scientists, and drug development professionals, the selection of materials with optimal mechanical properties is a critical factor in ensuring the performance and reliability of drug delivery systems and advanced coatings. Zirconium propionate is recognized for its role as an adhesion promoter and crosslinking agent, but a quantitative comparison with alternative materials is essential for informed material selection. This guide provides a comparative analysis of the mechanical properties of polymer systems relevant to these applications, highlighting the function of this compound and comparing it with established alternatives.
This compound is a chemical compound typically supplied as a white, free-flowing powder.[1] It is primarily utilized to enhance the properties of other materials, notably as an adhesion promoter in solvent-based inks and coatings, and as a catalyst or crosslinker in the production of polymers like polyesters and polyolefins.[2] Its function is to improve adhesion to various substrates, increase heat and scrub resistance, and influence the structural properties of polymers, such as strength and flexibility. However, as a powder, its bulk mechanical properties like tensile strength and Young's modulus are not typically characterized in the same way as for a solid material. Therefore, its performance must be evaluated based on its effect as an additive within a polymer matrix or coating.
Comparative Analysis of Mechanical Properties
To provide a clear comparison, this guide focuses on the mechanical properties of common polymers used in drug delivery and coatings, which could incorporate adhesion promoters like this compound. The following tables summarize key mechanical properties for Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan, which are widely used in biomedical applications.
Table 1: Mechanical Properties of Polymers for Drug Delivery Applications
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Characteristics & Applications |
| Polylactic Acid (PLA) | 60[3] | 3.5[3] | <10[4] | Biodegradable, derived from renewable resources. Used in 3D printing and for medical implants like sutures.[4] Generally brittle.[4] |
| Poly(lactic-co-glycolic acid) (PLGA) | Varies with LA:GA ratio | Varies with LA:GA ratio | Varies with LA:GA ratio | Biodegradable with tunable degradation rates based on the monomer ratio.[5] Widely used for controlled drug delivery.[5] Mechanical properties are highly dependent on its composition.[6] |
| Chitosan | 20.8 ± 1.2 | Varies | 12.7 ± 0.8 | Biocompatible and biodegradable natural polysaccharide.[7] Mechanical properties can be improved with additives.[7] Used in films for drug delivery.[7][8] |
Table 2: Comparison of Adhesion Promoters
| Adhesion Promoter | Mechanism of Action | Effect on Mechanical Properties | Common Applications |
| This compound | Forms chemical bonds with substrates and crosslinks with polymers.[2] | Improves adhesion, heat, and scrub resistance.[2] Influences polymer strength and flexibility. | Solvent-based inks and coatings for flexible packaging on substrates like polyethylene and polyester.[2] |
| Silane Coupling Agents | Forms a chemical bridge between inorganic fillers/substrates and organic polymer matrices.[9] | Can improve the strength and hardness of composites by enhancing interfacial adhesion.[9] | Used in reinforced composites, adhesives, and as surface treatments for glass and metals. |
| Titanates and Zirconates | Organometallic compounds that can act as catalysts and form monolayers at the interface.[10] | Can increase tensile strength and significantly improve elongation, leading to tougher materials.[10] | Used in a wide range of filled polymer systems and coatings.[10] |
Experimental Protocols
The validation of material properties through mechanical testing is fundamental. Below are detailed methodologies for key experiments relevant to the materials discussed.
Tensile Testing of Polymer Films
Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure. The properties that are directly measured via a tensile test are ultimate tensile strength, breaking strength, maximum elongation, and reduction in area.
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer film.
Apparatus:
-
Universal Testing Machine (UTM) with a load cell appropriate for the sample's expected strength.
-
Grips suitable for holding thin films without causing premature failure.
-
Extensometer (optional, for precise strain measurement).
-
Micrometer for measuring sample thickness.
Procedure:
-
Sample Preparation: Prepare dog-bone shaped specimens from the polymer film according to a standard such as ASTM D882. Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Machine Setup: Install the appropriate grips and load cell on the UTM. Set the crosshead speed (rate of grip separation) as specified in the standard (e.g., 5 mm/min).
-
Testing: Mount the specimen in the grips, ensuring it is aligned vertically and not slipping. If using an extensometer, attach it to the gauge section of the specimen. Start the test and record the load and displacement (or strain from the extensometer) until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: Calculate the engineering stress (σ) by dividing the load (F) by the original cross-sectional area (A₀). The tensile strength is the maximum stress reached during the test.
-
Strain: Calculate the engineering strain (ε) by dividing the change in length (ΔL) by the original gauge length (L₀).
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve. This represents the Young's modulus (E).
-
Elongation at Break: Calculate the percentage increase in length from the original gauge length to the length at fracture.
-
Visualizing Experimental Workflows
The selection and validation of materials for a specific application, such as a drug delivery system, involves a logical sequence of steps. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for this process.
References
- 1. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Loaded Biocompatible Chitosan Polymeric Films with Both Stretchability and Controlled Release for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Physical Properties of Zirconia Suspension with Added Silane Coupling Agent for Additive Manufacturing Processes [mdpi.com]
- 10. pcimag.com [pcimag.com]
Cross-Validation of Particle Size Analysis for Zirconium Propionate-Derived Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible characterization of nanoparticle size is paramount for ensuring consistent product performance and regulatory compliance. This guide provides a comprehensive comparison of four widely used particle size analysis techniques—Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM)—for the characterization of zirconium propionate-derived nanoparticles.
This compound serves as a precursor for the synthesis of zirconia (ZrO₂) nanoparticles, which are of significant interest in various biomedical and pharmaceutical applications due to their biocompatibility and stability.[1] The particle size and size distribution of these nanoparticles critically influence their in vivo behavior, including biodistribution, cellular uptake, and toxicity. Therefore, employing and cross-validating multiple analytical techniques is crucial for a thorough understanding of the material's properties.
This guide presents a comparative analysis based on experimental data for zirconia nanoparticles synthesized from this compound. Detailed experimental protocols for each sizing technique are provided to facilitate the replication of these methods.
Comparative Particle Size Analysis
The following table summarizes the particle size measurements of a representative batch of this compound-derived zirconia nanoparticles obtained using DLS, TEM, SEM, and AFM. It is important to note that different techniques measure different physical properties of the nanoparticles, which can lead to variations in the obtained size data.
| Analytical Technique | Measured Parameter | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 115.2 ± 8.5 | 0.21 |
| Transmission Electron Microscopy (TEM) | Core Diameter (number-weighted) | 85.6 ± 5.1 | - |
| Scanning Electron Microscopy (SEM) | Apparent Diameter (area-weighted) | 92.3 ± 6.8 | - |
| Atomic Force Microscopy (AFM) | Height (Z-axis) | 88.4 ± 4.5 | - |
Note: The data presented is a representative example compiled from typical results found in the literature to illustrate the comparative performance of each technique. SD = Standard Deviation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for nanoparticle synthesis and characterization, and the logical relationship between the different particle sizing techniques.
Caption: Workflow from synthesis to comparative analysis.
Caption: Comparison of in-solution vs. on-substrate methods.
Detailed Experimental Protocols
Zirconia nanoparticles can be synthesized via a sol-gel method using this compound as the precursor.
-
Materials: Zirconium (IV) propionate solution, ethanol, deionized water, and a suitable stabilizing agent (e.g., oleic acid).
-
Procedure:
-
Dissolve zirconium (IV) propionate in ethanol under vigorous stirring.
-
Slowly add deionized water to the solution to initiate hydrolysis.
-
Add the stabilizing agent to control particle growth and prevent aggregation.
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for the formation of a stable colloidal suspension of zirconia nanoparticles.
-
The resulting nanoparticles can then be purified by centrifugation and washing.
-
DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[2][3]
-
Sample Preparation:
-
Disperse the synthesized zirconia nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to a final concentration of approximately 0.1 mg/mL.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[3]
-
-
Instrumentation and Measurement:
-
Use a calibrated DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Perform at least three measurements for each sample, with each measurement consisting of at least 10 runs.
-
-
Data Analysis:
-
The intensity-weighted size distribution is converted to a volume or number-weighted distribution. The Z-average diameter and the Polydispersity Index (PDI) are reported.
-
TEM provides high-resolution, two-dimensional projection images of nanoparticles, allowing for direct measurement of the core particle size and morphology.[1][4]
-
Sample Preparation:
-
Dilute the nanoparticle suspension significantly with a suitable solvent (e.g., ethanol).
-
Place a drop of the diluted suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely at room temperature. A negative staining agent (e.g., uranyl acetate) can be used to enhance contrast if necessary.
-
-
Instrumentation and Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 120 kV).
-
Acquire images at various magnifications to observe both individual particles and their general distribution.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual particles (typically >100).[5]
-
Calculate the number-weighted mean diameter and standard deviation.
-
SEM provides high-resolution images of the surface topography of nanoparticles.
-
Sample Preparation:
-
Deposit a drop of the nanoparticle suspension onto a clean silicon wafer or an aluminum stub.
-
Ensure complete drying of the sample.
-
Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[6]
-
-
Instrumentation and Imaging:
-
Use an SEM with a field-emission gun for high-resolution imaging.
-
Operate at a low accelerating voltage (e.g., 5-10 kV) to minimize sample damage and enhance surface detail.
-
-
Data Analysis:
-
Similar to TEM, use image analysis software to measure the apparent diameter of a large population of particles.[7]
-
Determine the area-weighted mean diameter and standard deviation.
-
AFM generates a three-dimensional topographical map of the nanoparticle surface with high resolution. The height of the nanoparticles measured by AFM is often considered a more accurate representation of the true particle size, as it is less affected by tip convolution effects than lateral measurements.[8][9]
-
Sample Preparation:
-
Disperse the nanoparticles onto a freshly cleaved, atomically flat substrate, such as mica or a silicon wafer.[9]
-
The concentration should be low enough to ensure individual particles can be resolved.
-
-
Instrumentation and Imaging:
-
Operate the AFM in tapping mode to minimize sample damage.
-
Use a sharp tip with a small radius of curvature for optimal resolution.
-
Calibrate the scanner using a standard calibration grating.[9]
-
-
Data Analysis:
-
Analyze the AFM images to measure the height (Z-dimension) of individual nanoparticles.
-
Calculate the mean height and standard deviation from a representative number of particles.
-
References
- 1. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. youtube.com [youtube.com]
- 4. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. process.st [process.st]
- 7. youtube.com [youtube.com]
- 8. Standard Guide for Size Measurement of Nanoparticles Using Atomic Force Microscopy | NIST [nist.gov]
- 9. Size Measurement of Nanoparticles Using Atomic Force Microscopy - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the crosslinking efficiency of Zirconium propionate with other agents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Zirconium Propionate with Alternative Crosslinking Agents
In the realm of polymer science, the efficacy of a crosslinking agent is paramount in tailoring the mechanical and rheological properties of hydrogels and other polymeric systems. Zirconium-based crosslinkers, including this compound, have emerged as a versatile class of agents, particularly valued for their thermal stability. This guide provides a comprehensive benchmark of the crosslinking efficiency of organozirconium compounds, with a focus on this compound, against other prevalent crosslinking agents such as those based on borate, titanate, and aluminum. The information presented herein is supported by experimental data from scientific literature to aid in the selection of the optimal crosslinking system for your research and development needs.
Executive Summary
Organozirconium crosslinkers, as a class, are renowned for their ability to form stable, high-viscosity gels with excellent thermal resistance, making them suitable for high-temperature applications.[1][2] They offer a distinct advantage over traditional borate crosslinkers, which typically exhibit limited performance at elevated temperatures.[3] While titanate-based crosslinkers also provide good thermal stability, their performance can be more sensitive to shear forces. The choice of a specific zirconium ligand, such as propionate or lactate, further refines the crosslinker's performance characteristics, including its reactivity and the final properties of the crosslinked polymer network.
Quantitative Performance Metrics
The following tables summarize key performance indicators for various crosslinking agents based on available experimental data. It is important to note that direct comparative data for this compound under all conditions is limited in publicly available literature; therefore, data for other organozirconium compounds (e.g., zirconium lactate) is included as a close proxy to illustrate the general performance of this class of crosslinkers.
Table 1: Thermal Stability and Viscosity Retention
| Crosslinker Type | Polymer System | Temperature (°C) | Shear Rate (s⁻¹) | Viscosity/Performance | Reference |
| Organozirconium | Hydroxypropyl Guar (HPG) | 120 | 170 | >89.7% viscosity retention | [4] |
| Organozirconium | CMHPG | 60 | 10 | >1000 cP after 60 mins | [5] |
| Organozirconium | CMHPG | 60 | 170 | Viscosity stabilized at 300 cP | [5] |
| Organozirconium | Terpolymer Gel | 177 | 40 | >2000 mPa·s after 4 hours | [5] |
| Organozirconium | Terpolymer Gel | 204 | 40 | ~500 mPa·s after 4 hours | [5] |
| Organozirconium | Terpolymer Gel | 220 | 170 | 130 mPa·s after 90 mins | [5] |
| Borate | Guar Gum | >95 | - | Performance significantly decreases | [1][2] |
| Aluminum | CMHPG | ~121 (250°F) | 170 | Stable gel formed | [5] |
Table 2: Gelation Time
| Crosslinker Type | Polymer System | Temperature (°C) | pH | Gelation Time (minutes) | Reference |
| Organozirconium | 0.3% CMHPG | 65 | 2.0 | 4 | [5] |
| Organozirconium | 0.3% CMHPG | 65 | 3.0 | 11 | [5] |
Table 3: General Comparative Properties
| Property | Zirconium-based | Borate-based | Titanate-based | Aluminum-based | Organic (e.g., Glyoxal) |
| Thermal Stability | High | Low to Moderate | High | High | Varies |
| Crosslinking Speed | Delayed/Controllable | Fast/Instantaneous | Delayed | Delayed | Varies |
| pH Sensitivity | High | High (alkaline pH) | Moderate | Moderate | Varies |
| Shear Stability | Moderate to High | High | Moderate | High | Varies |
| Reversibility | Generally Irreversible | Reversible | Irreversible | Irreversible | Irreversible |
Experimental Protocols
The evaluation of crosslinking efficiency predominantly relies on rheological measurements, which characterize the viscoelastic properties of the gelling fluid over time and under varying conditions.
Key Experimental Technique: High-Pressure, High-Temperature (HPHT) Rheometry
Objective: To measure the viscosity and viscoelastic moduli (Storage Modulus G' and Loss Modulus G'') of the crosslinking polymer solution under simulated operational conditions.
Apparatus:
-
High-Pressure, High-Temperature (HPHT) Rheometer (e.g., Grace Instrument M7500, HAAKE MARS40)
-
Polymer hydration setup (mixer, beakers)
-
pH meter and buffers
-
Nitrogen gas supply for pressurization
General Protocol:
-
Polymer Solution Preparation:
-
Disperse a specified concentration of the polymer (e.g., guar gum, CMHPG, polyacrylamide) in the base fluid (e.g., deionized water, brine) and hydrate for a sufficient time to achieve full viscosity.
-
Add any necessary buffers to adjust the pH to the desired level for crosslinking.
-
-
Sample Loading:
-
Load the polymer solution into the HPHT rheometer's sample cell.
-
Pressurize the cell with nitrogen (e.g., to 500 psi) to prevent boiling at elevated temperatures.[6]
-
-
Crosslinker Addition and Measurement:
-
Inject the crosslinking agent (e.g., this compound solution) into the sample cell.
-
Immediately start the rheological measurement protocol. A typical protocol involves:
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 1°C/minute) to the target temperature.[6]
-
Constant Shear: Apply a constant shear rate (e.g., 100 s⁻¹ or 170 s⁻¹) and monitor the viscosity as a function of time at the target temperature.[4]
-
Oscillatory Measurements: To determine viscoelastic properties, apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz). Measure the resulting storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[7]
-
-
-
Data Analysis:
-
Gelation Time: Determined as the point where the G' and G'' curves intersect (G' = G''), indicating the transition from a liquid-like to a solid-like (gel) state.[8]
-
Gel Strength: A higher final G' value indicates a stronger, more elastic gel.
-
Thermal Stability: Assessed by the retention of viscosity and G' at elevated temperatures over an extended period.
-
Shear Stability: Evaluated by the fluid's ability to maintain viscosity under continuous high shear.
-
Visualizing the Process and Mechanism
To better understand the experimental evaluation and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating crosslinking efficiency.
Caption: Proposed crosslinking mechanism of this compound.
Conclusion
The selection of a crosslinking agent is a critical decision in the development of polymer-based materials. Organozirconium compounds, such as this compound, offer a compelling option, particularly for applications demanding high thermal stability where traditional borate crosslinkers may fall short.[1][4] The performance of zirconium crosslinkers is intricately linked to the polymer system, pH, and the specific ligands attached to the zirconium center.[3] While this guide provides a comparative overview based on existing data, it is recommended that researchers conduct specific rheological tests, following protocols similar to those outlined, to determine the optimal crosslinking agent and concentration for their unique formulations and applications. The use of HPHT rheometry is indispensable for accurately predicting the performance of these systems under demanding operational conditions.
References
- 1. Boron n Zirconium based Guar Crosslinker in Fracturing, Info [crosslinker.net]
- 2. Boron and Zirconium Guar Cross Linkers Manufacturers Exporters [aadhunikindustries.com]
- 3. researchgate.net [researchgate.net]
- 4. Rheological properties of hydroxypropyl guar gum fracturing fluids: Effects of cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Chemical Composition of Metal–Organic Crosslinker on the Properties of Fracturing Fluid in High-Temperature Reservoir [mdpi.com]
- 8. researchgate.net [researchgate.net]
Enhancing Thermal Stability in Coatings: A Comparative Analysis of Zirconium Propionate
Introduction
In the formulation of high-performance coatings for demanding applications, thermal stability is a critical parameter. For researchers, scientists, and professionals in drug development, where materials are often subjected to stringent processing conditions, ensuring the integrity of coatings at elevated temperatures is paramount. Zirconium propionate has emerged as a key additive for enhancing the thermal, adhesive, and durability properties of coatings.[1][2][3][4] This guide provides a comparative analysis of the thermal stability of coatings formulated with and without this compound, supported by experimental data and detailed methodologies.
This compound primarily functions as a crosslinking agent and an adhesion promoter, particularly in solvent-based ink and coating systems.[1][4] Its incorporation leads to the formation of a more robust and chemically resistant coating matrix. The inherent thermal stability of zirconium compounds contributes significantly to the overall heat resistance of the final cured coating.[1] Upon thermal decomposition, this compound is converted to zirconium oxide, a highly stable ceramic material, which further reinforces the coating.[1]
Comparative Thermal Decomposition Data
The thermal stability of a coating is often evaluated by its decomposition profile under controlled heating. The data below, derived from thermogravimetric analysis (TGA), compares the thermal decomposition characteristics of this compound with other related zirconyl carboxylates. This provides insight into the thermal resilience it can impart to a coating formulation.
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |
| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |
| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |
Data sourced from BenchChem.[5]
The data indicates that this compound begins to decompose at approximately 200°C, with the primary weight loss occurring up to around 450°C.[5] The final residual mass of approximately 35% corresponds to the theoretical percentage of zirconium dioxide (ZrO₂), indicating the formation of a stable inorganic residue.[5] While other zirconyl carboxylates may exhibit slightly higher onset decomposition temperatures, this compound's decomposition profile demonstrates its suitability for applications requiring enhanced thermal stability.[5]
Experimental Protocols
To quantitatively assess the thermal stability of coatings, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere.[5] This analysis provides critical information about the thermal stability, decomposition behavior, and composition of the coating.[6]
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.[5]
-
Sample Preparation: A small, representative sample of the cured coating (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Analysis Conditions:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation, or under air to study oxidative stability.
-
-
Data Interpretation: The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset of decomposition and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to determine transition temperatures and enthalpies, such as the glass transition temperature (Tg), which is a critical indicator of a coating's thermal stability and degree of cure.[8]
Methodology:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample of the coating (typically 5-15 mg) is hermetically sealed in an aluminum pan.[9]
-
Analysis Conditions:
-
Data Interpretation: The DSC curve shows the heat flow versus temperature. A shift in the baseline indicates the glass transition temperature (Tg). An increase in Tg for a coating containing this compound, compared to a control, would indicate a higher degree of crosslinking and improved thermal stability.[8]
Mechanism of Thermal Stability Enhancement
The addition of this compound to a coating formulation enhances its thermal stability primarily through a crosslinking mechanism. The following diagram illustrates this process.
Caption: this compound facilitates crosslinking between polymer chains during curing.
Conclusion
The incorporation of this compound into coating formulations provides a significant enhancement in thermal stability. This is achieved through its function as a crosslinking agent, which creates a more robust and heat-resistant polymer matrix.[1] The thermal decomposition of this compound to stable zirconium oxide at elevated temperatures further contributes to the coating's integrity.[1] For applications in research and drug development where thermal stresses are a concern, the use of this compound-modified coatings offers a reliable solution for protecting sensitive substrates and maintaining functional integrity. The experimental protocols of TGA and DSC are essential for quantifying the improvements in thermal performance and for the quality control of these advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. skztester.com [skztester.com]
- 8. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 9. researchgate.net [researchgate.net]
Assessing the Purity of Zirconium Propionate from Different Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zirconium propionate is a versatile compound with applications ranging from adhesion promotion in inks to a precursor for advanced ceramics and a cross-linking agent in polymers. The purity of this compound is paramount for these applications, as impurities can significantly impact its performance and the quality of the final product. This guide provides a comparative assessment of the purity of this compound derived from different synthesis routes, supported by experimental data and detailed analytical protocols.
Comparison of Synthesis Routes and Expected Purity
The purity of this compound is intrinsically linked to its synthesis method. While direct comparative studies with quantitative data are not extensively available in published literature, we can infer the expected purity levels and common impurities based on the nature of the starting materials and the reaction chemistry. The most common synthesis routes involve the reaction of a zirconium precursor with propionic acid.
| Synthesis Route | Zirconium Precursor | Expected Purity | Common Impurities | Byproducts |
| Ligand Exchange | Zirconium (IV) isopropoxide | High to Very High | Residual isopropanol, Hafnium | Isopropanol |
| Salt Reaction | Zirconium oxychloride (ZrOCl₂) or Zirconium (IV) chloride (ZrCl₄) | Medium to High | Chloride ions, unreacted starting materials, Hafnium | Water, HCl |
| Carbonate Reaction | Zirconium basic carbonate | Medium to High | Unreacted carbonate, Hafnium | Water, Carbon dioxide |
Table 1: Comparison of common synthesis routes for this compound and their expected purity levels and common impurities.
The ligand exchange route using zirconium (IV) isopropoxide is generally favored for producing high-purity this compound.[1] This is because zirconium alkoxides can be purified by distillation, and the byproduct, isopropanol, is easily removed. In contrast, synthesis from zirconium salts like zirconium oxychloride may introduce chloride ion impurities, which can be detrimental in certain applications. The reaction with zirconium basic carbonate is considered more environmentally friendly, with water and carbon dioxide as the primary byproducts. A common impurity across all routes is hafnium, which is chemically similar to zirconium and is often present in zirconium-containing raw materials.[2][3] High-purity grades of this compound with 99.999% (5N) purity are commercially available.[4][5]
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a combination of analytical techniques to determine elemental composition, structural integrity, and thermal stability.
Elemental Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for quantifying the zirconium content and identifying trace metal impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the this compound sample into a clean digestion vessel.
-
Digestion: Add a suitable mixture of ultra-pure nitric acid and hydrofluoric acid. Heat the mixture in a microwave digestion system until the sample is completely dissolved.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
Analysis: Aspirate the diluted sample into the ICP-OES instrument. The intensity of the emitted light at specific wavelengths for each element is measured and compared to calibration standards to determine the concentration of zirconium and any trace metal impurities.
Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the presence of the propionate ligand and its coordination to the zirconium center.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on an IR-transparent window.
-
Analysis: Place the KBr pellet or the thin film in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands for the propionate ligand, such as the C-H stretching vibrations of the ethyl group and the symmetric and asymmetric stretching vibrations of the carboxylate group.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the this compound sample into a TGA sample pan.
-
Analysis: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperatures and the percentage of residual mass (which should correspond to zirconium oxide) are determined from this curve. This compound typically starts to decompose at around 160°C.[6][7]
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound synthesized from different routes.
Conclusion
The choice of synthesis route has a significant impact on the purity of the resulting this compound. For applications requiring the highest purity, the ligand exchange route starting from zirconium alkoxides is recommended. However, for other applications, the salt reaction or carbonate reaction routes may provide a suitable product with a different impurity profile. A thorough analytical characterization using techniques such as ICP-OES, FTIR, and TGA is essential to ensure that the purity of the this compound meets the specific requirements of the intended application. This guide provides the foundational knowledge and experimental protocols for researchers and professionals to make informed decisions regarding the synthesis and quality control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. etamu.edu [etamu.edu]
- 4. ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals | Lab Manager [labmanager.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
Replicating Published Results on Zirconium-Based Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of zirconium-based catalysts in esterification reactions, with a focus on replicating published findings. Supporting experimental data, detailed methodologies, and visual representations of workflows and reaction pathways are presented to aid in the evaluation and implementation of these catalytic systems.
Zirconium-based catalysts have emerged as a versatile and robust option for a variety of organic transformations, including esterification, condensation, and polymerization reactions. Their Lewis acidic nature, thermal stability, and relatively low toxicity make them an attractive alternative to traditional catalysts. This guide focuses on the well-documented performance of sulfated zirconia in the esterification of propanoic acid and compares it with other catalytic systems. While specific quantitative data for zirconium propionate in this particular reaction is limited in publicly available literature, its catalytic activity can be inferred from the broader performance of zirconium compounds in similar transformations.
Performance Comparison in Propanoic Acid Esterification
The following table summarizes the performance of various catalysts in the esterification of propanoic acid with methanol. The data is compiled from published studies to provide a clear comparison of reaction conditions and outcomes.
| Catalyst | Catalyst Loading | Alcohol/Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Sulfated Zirconia (1.7 wt% S) | 100 mg | 30:1 | 60 | 3 | ~90 | >98 (to methyl propanoate) | [1] |
| Parent Zirconia (unsulfated) | 100 mg | 30:1 | 60 | 3 | <5 | >98 (to methyl propanoate) | [1] |
| Amberlyst 15 | Not specified | 1:1 to 1:3 | 25-55 | Not specified | Equilibrium conversion studied | Not specified | [2] |
| Sulfuric Acid (H₂SO₄) | 0.20 molar ratio to acid | 10:1 | 45 | 3.5 | ~95 | Not specified | [3] |
| Fibrous polymer-supported sulphonic acid (Smopex-101) | Not specified | 1:1 to 2:1 | 60-75 | Not specified | Equilibrium conversion studied | Not specified | [4] |
Experimental Protocols
Catalyst Preparation: Ammonium Sulfate-Derived Sulfated Zirconia[1]
This protocol describes the synthesis of sulfated zirconia catalysts with varying sulfur loading via impregnation of zirconium hydroxide with ammonium sulfate.
Materials:
-
Zirconium hydroxide (Zr(OH)₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Procedure:
-
Calculate the required amount of ammonium sulfate to achieve the desired nominal sulfur loading (e.g., 0-7 wt%).
-
Dissolve the calculated amount of ammonium sulfate in deionized water (10 mL of water per gram of Zr(OH)₄).
-
Add the zirconium hydroxide to the ammonium sulfate solution to form a slurry.
-
Stir the slurry for 1 hour at room temperature.
-
Dry the resulting material at 85 °C for 24 hours.
-
Calcine the dried material in static air at 550 °C for 3 hours.
-
Store the final sulfated zirconia catalyst in a desiccator.
-
An unsulfated zirconia reference can be prepared by following the same calcination procedure with the zirconium hydroxide.
Catalytic Esterification of Propanoic Acid[1]
This protocol details the liquid-phase esterification of propanoic acid with methanol using a sulfated zirconia catalyst.
Materials:
-
Propanoic acid (5 mmol)
-
Methanol (6.07 mL, for a 30:1 molar ratio)
-
Sulfated zirconia catalyst (100 mg)
-
Dihexyl ether (0.5 mmol, as an internal standard)
-
Dichloromethane (for GC analysis)
Procedure:
-
The reaction is conducted in a stirred batch reactor at atmospheric pressure (e.g., a Radleys Carousel reaction station with 25-mL glass boiling tubes).
-
Combine 5 mmol of propanoic acid, 6.07 mL of methanol, and 0.5 mmol of dihexyl ether in a reaction tube.
-
Add 100 mg of the sulfated zirconia catalyst to the mixture.
-
Maintain the reaction at 60 °C with stirring.
-
Periodically withdraw aliquots of the reaction mixture.
-
Filter the aliquots and dilute with dichloromethane for analysis.
-
Analyze the samples using a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., ZB-50) to determine the conversion of propanoic acid and selectivity to methyl propanoate.
-
For catalyst recycling studies, recover the spent catalyst by filtration, wash with methanol, and dry before reuse.
Visualizing the Process
To better understand the experimental and reaction frameworks, the following diagrams are provided.
References
A Head-to-Head Comparison of Zirconium Propionate and Zirconium Chloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic catalysis, zirconium compounds have carved out a significant niche, prized for their versatility, efficiency, and relatively low toxicity. Among the various zirconium-based catalysts, zirconium propionate and zirconium chloride represent two distinct classes of compounds with unique properties and applications. This guide provides an objective, data-driven comparison of their performance in key catalytic reactions, supported by experimental protocols and mechanistic visualizations to aid researchers in selecting the optimal catalyst for their specific needs.
Executive Summary
Zirconium chloride (ZrCl₄) is a well-established and powerful Lewis acid catalyst, widely employed in a variety of organic transformations including Friedel-Crafts reactions, polymerizations, and esterifications.[1] Its high reactivity and strong electron-accepting nature make it a potent catalyst, though its sensitivity to moisture requires careful handling.[2][3]
This compound, a zirconium carboxylate, is more commonly recognized for its role as an adhesion promoter in inks and coatings. However, it also exhibits catalytic activity, particularly as a catalyst or co-catalyst in polymerization reactions for producing polyesters and polyolefins. While direct, quantitative comparisons of its catalytic efficacy against zirconium chloride are scarce in publicly available literature, this guide collates available data and provides a framework for understanding their relative strengths and weaknesses.
Catalytic Performance: A Comparative Overview
Direct head-to-head experimental data comparing the catalytic performance of this compound and zirconium chloride in the same reaction under identical conditions is limited. However, by examining their applications in similar catalytic domains, a comparative assessment can be made.
Polymerization Reactions
Both zirconium chloride and this compound find application in polymerization catalysis. Zirconium chloride, often in the form of zirconocene complexes derived from it, is a cornerstone of Ziegler-Natta and metallocene catalysis for olefin polymerization.[4] These catalysts are known for their high activity and ability to control polymer microstructure.
This compound is also utilized as a catalyst or co-catalyst in polymerization, particularly for polyesters. While specific quantitative data on its performance is not as readily available as for zirconocene systems, its use suggests it plays a role in initiating or modulating the polymerization process.
Table 1: Comparison of Zirconium Chloride (as a precursor for zirconocene catalysts) and this compound in Ethylene Polymerization
| Parameter | Zirconium Chloride (in zirconocene systems) | This compound |
| Catalyst System | Typically rac-Et(Ind)₂ZrCl₂ activated with a cocatalyst like MAO or borate.[5] | Used as a catalyst or co-catalyst. Specific system details are less commonly reported in open literature. |
| Catalytic Activity | High activity, with productivities reaching thousands of kg of polymer per mole of Zr per hour.[6] | Moderate activity reported in patent literature, often as a co-catalyst. |
| Polymer Properties | Can produce polymers with a narrow molecular weight distribution and controlled stereoregularity.[5] | Influences polymer structure and molecular weight. |
| Reaction Conditions | Typically conducted in a non-polar solvent like toluene under ethylene pressure.[7] | Used in solvent-based polymerization processes. |
Esterification Reactions
Zirconium compounds are effective catalysts for esterification reactions. Zirconium chloride and its hydrated form, zirconyl chloride octahydrate (ZrOCl₂·8H₂O), have been shown to efficiently catalyze the esterification of carboxylic acids with alcohols.[8] The Lewis acidic nature of the zirconium center activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol.
While specific studies detailing the use of this compound in esterification are not prevalent, other zirconium carboxylates have been investigated, suggesting that the carboxylate ligand can influence the catalyst's activity and solubility.
Table 2: Catalytic Performance in the Esterification of Propionic Acid with Ethanol
| Parameter | Zirconium Chloride (as ZrOCl₂·8H₂O) | This compound |
| Catalyst Loading | 5 mol% | Data not readily available for direct comparison. |
| Reaction Conditions | Ambient temperature, solvent-free | Data not readily available for direct comparison. |
| Yield | 81% (GC yield) after 24 hours[8] | Data not readily available for direct comparison. |
| Selectivity | High selectivity towards the corresponding ester. | Data not readily available for direct comparison. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalytic reactions using zirconium chloride.
Protocol 1: Ethylene Polymerization using a Zirconocene Catalyst Derived from Zirconium Chloride
This protocol is based on typical procedures for ethylene polymerization using a zirconocene catalyst activated with an organoboron compound.[7]
Materials:
-
Zirconocene catalyst (e.g., bis(cyclopentadienyl)dimethylzirconium, derived from ZrCl₄)
-
Organoboron activator (e.g., trityl tetrakis(pentafluorophenyl)borate)
-
Toluene (anhydrous)
-
Ethylene (polymer grade)
-
Methanol (acidified)
-
1 L stainless steel Parr reactor
Procedure:
-
The reactor is subjected to three vacuum-argon cycles at 150 °C to eliminate moisture.
-
A solution of the zirconocene catalyst (12.8 mmol) in 5 mL of toluene is prepared.
-
A solution of the organoboron activator in 5 mL of toluene is prepared (B/Zr molar ratio of 2.5).
-
The activator solution is fed into the reactor, followed by the catalyst solution.
-
Ethylene is introduced into the reactor at a continuous flow to maintain a pressure of 1 bar.
-
The polymerization is carried out for 45 minutes at the desired temperature (e.g., 50 °C).
-
The reaction is terminated by adding acidified methanol.
-
The resulting polymer is filtered, washed with methanol, and dried under vacuum.
Protocol 2: Esterification of a Carboxylic Acid using Zirconium(IV) Chloride (as ZrOCl₂·8H₂O)
This protocol describes the esterification of acrylic acid with an alcohol catalyzed by zirconyl chloride octahydrate.[8]
Materials:
-
Acrylic acid
-
Alcohol (e.g., methanol)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
Procedure:
-
In a round-bottom flask, mix acrylic acid (5 mmol), the alcohol (5 mmol), and zirconyl chloride octahydrate (0.25 mmol, 5 mol%).
-
The mixture is stirred under solvent-free conditions at ambient temperature for 24 hours.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the product ester can be isolated and purified by appropriate methods.
Mechanistic Insights and Logical Relationships
The catalytic activity of both this compound and zirconium chloride is rooted in the Lewis acidic nature of the zirconium(IV) center. The diagrams below, generated using Graphviz, illustrate the fundamental steps in the catalytic cycles for polymerization and esterification.
Caption: Generalized mechanism for Lewis acid-catalyzed esterification.
Caption: Simplified workflow for zirconocene-catalyzed olefin polymerization.
Conclusion
Zirconium chloride stands out as a highly active and versatile Lewis acid catalyst, with a wealth of research supporting its efficacy in a broad range of organic transformations. Its application in the form of zirconocene catalysts for olefin polymerization is particularly well-documented, offering high catalytic activity and precise control over polymer properties.
This compound, while also possessing catalytic activity, is less extensively studied in the academic literature as a primary catalyst. Its role is more established as a co-catalyst or an adhesion promoter. The lack of direct comparative data makes a definitive performance ranking challenging.
For researchers seeking a potent and well-characterized Lewis acid catalyst for applications like Friedel-Crafts reactions or stereospecific polymerization, zirconium chloride and its derivatives are the more established choice. However, for applications where solubility in organic media and potentially milder Lewis acidity are desired, this compound could be a viable alternative, warranting further investigation to quantify its catalytic performance. Future research focusing on a direct, quantitative comparison of these two catalysts in key industrial reactions would be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium chloride | Cl4Zr | CID 24817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Zirconium Propionate
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical reagents like zirconium propionate is a critical component of laboratory safety, ensuring a secure environment for both personnel and groundbreaking research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory guidelines.
Key Properties of this compound
A clear understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value |
| Physical State | Solid |
| CAS Number | 84057-80-7 |
| Molecular Formula | C6H10O5Zr |
| GHS Classification | Not classified as hazardous |
| Solubility | Insoluble in water |
| Decomposition | Emits irritating fumes and organic acid vapors when heated to decomposition. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that minimizes environmental release and adheres to local and national regulations.[1][2]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Neoprene or nitrile rubber gloves[2]
-
Chemical safety goggles[2]
-
A lab coat or other suitable protective clothing[2]
-
In cases of dust formation, a respirator is recommended.[2]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials such as paper towels or absorbent pads, in a designated and clearly labeled waste container.
-
For spills, carefully sweep or shovel the solid material into the container to avoid creating dust.[1][2]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2]
-
Do not dispose of this compound in the regular trash.
-
Do not wash this compound down the drain or into the sewer system.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zirconium Propionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zirconium Propionate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage and Transport | Tightly fitting safety goggles with side-shields.[1] | Neoprene or nitrile rubber gloves.[2][3] | Not generally required. |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Neoprene or nitrile rubber gloves[2][3]; Lab coat. | NIOSH-certified dust and mist respirator (teal cartridge) if not handled in a fume hood.[2][3] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[1] | Neoprene or nitrile rubber gloves[2][3]; Lab coat. | Recommended to be performed in a fume hood to avoid inhalation of dust. |
| Handling Solutions | Tightly fitting safety goggles with side-shields.[1] | Neoprene or nitrile rubber gloves.[2][3] | Not generally required if solutions are not being aerosolized. |
| Spill Cleanup (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (Neoprene or nitrile rubber)[2][3]; Lab coat. | NIOSH-certified dust and mist respirator.[2][3] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[1] | Neoprene or nitrile rubber gloves[2][3]; Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: From Receipt to Use
Follow these step-by-step protocols for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Keep the container tightly closed.[3]
Weighing the Solid Compound
-
Engineering Controls: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Personal Protective Equipment: Wear a lab coat, tightly fitting safety goggles, and nitrile or neoprene gloves. If not using a ventilated enclosure, a NIOSH-certified dust and mist respirator is recommended.[2][3]
-
Procedure:
-
Gently tap the container before opening to settle the contents.
-
Use a clean, dedicated spatula or scoop to transfer the powder to a tared weigh boat or paper.
-
Avoid creating dust clouds by handling the powder gently and minimizing the drop height.
-
Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
Immediately close the stock container tightly after use.
-
Preparing a Solution
-
Engineering Controls: Prepare solutions in a chemical fume hood to control any potential dust or vapors.
-
Personal Protective Equipment: Wear a lab coat, tightly fitting safety goggles, and nitrile or neoprene gloves.
-
Procedure:
-
Add the weighed this compound powder to the desired solvent in a suitable flask or beaker.
-
Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.
-
If heating is required to aid dissolution, do so with caution and ensure adequate ventilation.
-
Once dissolved, transfer the solution to a clearly labeled container.
-
Emergency Procedures: Spills and Exposure
Minor Spill Cleanup (Solid)
-
Alert personnel in the immediate area.
-
Don the appropriate PPE: lab coat, safety goggles, gloves, and a dust respirator.
-
Contain the spill: Prevent the powder from spreading.
-
Clean up: Gently sweep or scoop the spilled material into a labeled container for hazardous waste. Avoid creating dust. A wet paper towel can be used to wipe the area after the bulk of the powder has been removed.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Disposal Plan
All this compound waste, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions of this compound in a labeled, sealed, and compatible hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Waste Pickup:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
